6-Hydroxyisosativan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H18O5 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(3R)-3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C17H18O5/c1-20-12-3-4-13(14(18)7-12)11-5-10-6-15(19)17(21-2)8-16(10)22-9-11/h3-4,6-8,11,18-19H,5,9H2,1-2H3/t11-/m0/s1 |
InChI Key |
KNJKQRABLUKYBC-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H]2CC3=CC(=C(C=C3OC2)OC)O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=CC(=C(C=C3OC2)OC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of 6-Hydroxyisosativan?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 6-Hydroxyisosativan. The information is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Chemical Structure and Properties
This compound is a flavonoid, a class of natural products known for their diverse biological activities. Its chemical identity is established by its unique structure and physicochemical properties.
The definitive structure of this compound is presented below:
Caption: Chemical structure of this compound.
A summary of its key chemical data is provided in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 2172624-69-8 | [1][2] |
| Molecular Formula | C₁₇H₁₈O₅ | [1] |
| Molecular Weight | 302.32 g/mol | [1] |
| Predicted Boiling Point | 448.5±45.0 °C | [1] |
| Predicted Density | 1.279±0.06 g/cm³ | [1] |
| Predicted pKa | 9.48±0.40 | [1] |
Potential Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is limited in the current scientific literature, its structural similarity to other isoflavonoids, such as 6-hydroxygenistein, suggests potential involvement in key cellular signaling pathways related to antioxidant and anti-inflammatory responses. Many isoflavones are recognized for their therapeutic potential, including anticancer and antioxidant effects.
Based on the activities of related compounds, this compound is hypothesized to modulate the Nrf2/HO-1 and NF-κB signaling pathways. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed signaling pathways modulated by this compound.
This diagram illustrates how this compound may promote the Nrf2/HO-1 pathway, leading to an antioxidant response, while simultaneously inhibiting the NF-κB pathway to reduce inflammation.
Experimental Protocols: A Generalized Approach to Isoflavonoid Synthesis
Objective: To synthesize an isoflavone scaffold via Suzuki-Miyaura coupling.
Materials:
-
A suitably substituted 3-iodochromone.
-
An appropriately functionalized phenylboronic acid or its pinacol ester.
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF).
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-iodochromone (1.0 eq) and the phenylboronic acid derivative (1.2-1.5 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: To the solution, add the palladium catalyst (0.05-0.1 eq) and the base (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired isoflavone.
-
Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
This generalized protocol serves as a foundational method for the synthesis of isoflavonoids like this compound and can be adapted and optimized based on the specific functionalities of the starting materials.
References
6-Hydroxyisosativan: A Technical Guide to its Natural Sources, Isolation, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyisosativan is a naturally occurring isoflavan, a class of isoflavonoids, that has been identified in the plant kingdom. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its potential biological activities. Drawing on established phytochemical research, this document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this novel compound. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Natural Sources of this compound
To date, the primary identified natural source of this compound is the plant species Derris robusta. Specifically, the compound has been isolated from the twigs and leaves of this plant. Derris robusta is a tree species belonging to the Leguminosae family and is found in India. The genus Derris is known to be a rich source of various flavonoids, particularly prenylated isoflavonoids and pterocarpans, which have been associated with a range of biological activities.
| Plant Species | Family | Plant Part(s) | Reference |
| Derris robusta | Leguminosae | Twigs and Leaves | [Wei, G.-Z., et al., 2016][1] |
Isolation and Purification of this compound from Derris robusta
The isolation of this compound from Derris robusta involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocol is based on the methodology described by Wei, G.-Z., et al. in their 2016 publication which first reported the discovery of this compound[1].
Experimental Protocol: Isolation from Derris robusta
2.1.1. Plant Material and Extraction
-
Collection and Preparation: The twigs and leaves of Derris robusta are collected and air-dried. The dried plant material is then powdered to increase the surface area for efficient extraction.
-
Ethanol Extraction: The powdered plant material (e.g., 12.0 kg) is subjected to extraction with 95% ethanol at room temperature. This process is typically repeated multiple times (e.g., three times, for 7 days each) to ensure exhaustive extraction of the phytochemicals.
-
Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.2. Fractionation of the Crude Extract
-
Suspension and Partitioning: The crude ethanol extract is suspended in water and then partitioned successively with different organic solvents of increasing polarity. A common solvent partitioning scheme would involve petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their solubility and polarity.
-
Focus on the Ethyl Acetate Fraction: The ethyl acetate fraction is typically rich in isoflavonoids and is therefore the fraction of interest for the isolation of this compound. This fraction is concentrated to dryness.
2.1.3. Chromatographic Purification
The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the pure compound.
-
Silica Gel Column Chromatography:
-
The dried ethyl acetate fraction is applied to a silica gel column.
-
The column is eluted with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is chloroform-methanol (e.g., starting from 100:0 and gradually increasing the methanol concentration).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Sephadex LH-20 Column Chromatography:
-
The fraction containing the compound of interest from the silica gel column is further purified on a Sephadex LH-20 column.
-
The column is typically eluted with methanol. This step helps to remove smaller molecules and pigments.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final purification is often achieved using preparative HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
The elution can be isocratic or a gradient, depending on the separation requirements.
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
-
Structure Elucidation
The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
Quantitative Data
Currently, there is no published data available on the specific yield of this compound from Derris robusta. The original isolation paper focused on the identification and structural elucidation of new compounds and did not provide quantitative yields for each isolated constituent[1]. Further quantitative analysis would be required to determine the concentration of this compound in the plant material.
Potential Biological Activities and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is limited, the activities of structurally similar isoflavonoids provide strong indications of its potential therapeutic effects. Many isoflavonoids are known to possess antioxidant and anti-inflammatory properties[2][3][4][5][6][7].
A key signaling pathway implicated in the cellular defense against oxidative stress and inflammation is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway [8][9][10]. It is plausible that this compound, like other isoflavonoids, may exert its protective effects through the activation of this pathway.
Hypothesized Signaling Pathway: Nrf2/HO-1 Activation
Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (potentially including isoflavonoids like this compound), Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including HO-1. The upregulation of these genes helps to mitigate oxidative damage and reduce inflammation.
Visualizations
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Hypothesized Nrf2/HO-1 Signaling Pathway
Caption: Hypothesized activation of the Nrf2/HO-1 signaling pathway.
Conclusion
This compound is a novel isoflavan isolated from Derris robusta. The detailed protocol for its isolation provides a clear path for obtaining this compound for further research. While direct biological studies on this compound are still in their infancy, the known activities of related isoflavonoids suggest its potential as an antioxidant and anti-inflammatory agent, possibly acting through the Nrf2/HO-1 signaling pathway. This technical guide serves as a comprehensive resource to stimulate and facilitate future investigations into the therapeutic applications of this compound. Further research is warranted to quantify its presence in Derris robusta and to experimentally validate its biological mechanisms of action.
References
- 1. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Biosynthesis Pathway of 6-Hydroxyisosativan in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyisosativan is a pterocarpan phytoalexin found in various leguminous plants, playing a significant role in plant defense mechanisms. Its biosynthesis follows the general phenylpropanoid and isoflavonoid pathways, culminating in a series of specific enzymatic reactions to form the characteristic pterocarpan skeleton. This technical guide provides a detailed overview of the core biosynthesis pathway of this compound, with a focus on the enzymatic steps, regulatory aspects, and experimental protocols relevant for its study. While the overarching pathway is well-established, the specific enzyme catalyzing the final 6-hydroxylation step remains to be definitively characterized. This guide presents a putative final step based on current knowledge of isoflavonoid-modifying enzymes and provides detailed methodologies to facilitate further research in this area.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces the precursor L-phenylalanine. This is then converted through a series of enzymatic steps to the isoflavone formononetin, a key branch-point intermediate in the biosynthesis of various pterocarpans in plants like Medicago truncatula.[1][2] The pathway from formononetin to isosativan is well-characterized. The final step is the hydroxylation of isosativan at the 6a-position to yield this compound. This reaction is hypothetically catalyzed by a cytochrome P450 monooxygenase.
The proposed biosynthetic pathway is as follows:
-
L-Phenylalanine -> Cinnamic acid -> p-Coumaroyl-CoA (General Phenylpropanoid Pathway)
-
p-Coumaroyl-CoA + 3x Malonyl-CoA -> Naringenin chalcone (Chalcone synthase - CHS)
-
Naringenin chalcone -> Naringenin (Chalcone isomerase - CHI)
-
Naringenin -> Genistein (Isoflavone synthase - IFS; 2-hydroxyisoflavanone dehydratase - HID)
-
Liquiritigenin -> Daidzein (Isoflavone synthase - IFS; 2-hydroxyisoflavanone dehydratase - HID)
-
Daidzein -> Formononetin (Isoflavone O-methyltransferase - IOMT)
-
Formononetin -> 2'-hydroxyformononetin (Isoflavone 2'-hydroxylase - I2'H, a cytochrome P450 enzyme)
-
2'-hydroxyformononetin -> Vestitone (Vestitone reductase - VR)
-
Vestitone -> Isosativan (Isoflavone reductase - IFR)
-
Isosativan -> This compound (Putative Isosativan 6-hydroxylase, likely a cytochrome P450 monooxygenase)
dot digraph "this compound Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption: "Proposed biosynthesis pathway of this compound."
Quantitative Data
As the specific enzyme for the final hydroxylation step has not been characterized, no direct kinetic data for "Isosativan 6-hydroxylase" is available. However, kinetic parameters for other related isoflavonoid hydroxylases, which are also cytochrome P450 enzymes, can provide a reference for what to expect.
| Enzyme Class | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) | Plant Source |
| Isoflavone 2'-hydroxylase (CYP81E1) | Formononetin | 5.8 | 12.8 | 7.5 | 30 | Glycyrrhiza echinata |
| Isoflavone 2'-hydroxylase (CYP81E1) | Biochanin A | 7.2 | 10.5 | 7.5 | 30 | Glycyrrhiza echinata |
| Flavonoid 3'-hydroxylase (CYP75B1) | Naringenin | ~5 | - | 7.5 | 30 | Petunia x hybrida |
| Flavonol 6-hydroxylase (F6H) | Kaempferol | 12.5 | 1.2 nkat/mg | 7.0 | 30 | Chrysosplenium americanum[3] |
Experimental Protocols
Identification and Cloning of a Candidate Isosativan 6-Hydroxylase Gene
A common approach to identify the gene encoding a putative hydroxylase is through transcriptomics.
-
Elicitation and RNA Extraction:
-
Treat Medicago truncatula cell cultures or seedlings with an elicitor known to induce phytoalexin biosynthesis (e.g., yeast extract, methyl jasmonate).[1]
-
Harvest tissues at various time points post-elicitation.
-
Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) followed by DNase treatment.
-
-
Transcriptome Sequencing (RNA-Seq):
-
Prepare cDNA libraries from the extracted RNA.
-
Perform high-throughput sequencing.
-
Analyze the differential gene expression between elicited and control samples.
-
Identify candidate cytochrome P450 genes that are significantly upregulated and co-expressed with known pterocarpan biosynthesis genes.
-
-
Gene Cloning:
-
Design primers based on the candidate gene sequences.
-
Amplify the full-length cDNA using RT-PCR.
-
Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast expression, pET-28a for E. coli expression).
-
dot digraph "Gene Identification Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption: "Workflow for identifying candidate hydroxylase genes."
Heterologous Expression and Enzyme Assay
Yeast (e.g., Saccharomyces cerevisiae) is a common system for expressing plant cytochrome P450 enzymes.
-
Yeast Transformation:
-
Transform the expression vector containing the candidate P450 gene into a suitable yeast strain (e.g., INVSc1).
-
Select for transformed colonies on appropriate selective media.
-
-
Microsome Preparation:
-
Grow a large-scale culture of the transformed yeast.
-
Induce protein expression (e.g., with galactose for pYES vectors).
-
Harvest the cells and spheroplast them.
-
Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.
-
-
Enzyme Assay:
-
The reaction mixture (total volume 200 µL) should contain:
-
100 mM potassium phosphate buffer (pH 7.5)
-
50-100 µg of microsomal protein
-
1 mM NADPH
-
50 µM Isosativan (substrate)
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Extract the products with ethyl acetate.
-
Evaporate the solvent and redissolve the residue in methanol for analysis.
-
dot digraph "Heterologous Expression and Assay" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption: "Workflow for enzyme characterization."
Product Identification and Quantification
Liquid chromatography-mass spectrometry (LC-MS) is the primary method for identifying and quantifying the reaction product.
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: A suitable gradient to separate isosativan and the more polar this compound.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Monitor for the expected mass-to-charge ratio (m/z) of this compound and its fragmentation pattern.
-
-
NMR Spectroscopy:
-
For structural confirmation, the product can be purified by preparative HPLC and subjected to ¹H and ¹³C NMR analysis.
-
Regulation of this compound Biosynthesis
The biosynthesis of pterocarpan phytoalexins, including likely this compound, is tightly regulated and induced by various biotic and abiotic stresses.
-
Transcriptional Regulation: The expression of isoflavonoid biosynthesis genes is often coordinately upregulated upon pathogen attack or elicitor treatment. This regulation is mediated by various transcription factors, including MYB, bHLH, and WRKY families.
-
Signaling Molecules: Jasmonic acid (JA) and salicylic acid (SA) are key signaling molecules involved in plant defense responses and can induce the expression of phytoalexin biosynthesis genes.[1]
dot digraph "Regulatory Network" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption: "Simplified regulatory network of pterocarpan biosynthesis."
Conclusion
The biosynthesis of this compound is a multi-step process rooted in the well-established isoflavonoid pathway. While the precursor, isosativan, is formed through a series of known enzymatic reactions, the final hydroxylation to this compound is catalyzed by a yet-to-be-identified enzyme, likely a cytochrome P450 monooxygenase. This guide provides a comprehensive framework for the investigation of this final biosynthetic step, offering detailed protocols for gene identification, heterologous expression, and enzyme characterization. Further research in this area will not only elucidate the complete biosynthetic pathway but also open avenues for the metabolic engineering of this and other valuable phytoalexins in plants.
References
6-Hydroxyisosativan: A Technical Guide on its Putative Discovery, Chemistry, and Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the isoflavonoid isosativan, the parent compound of the putative 6-Hydroxyisosativan. Due to the current absence of specific literature on this compound, this guide focuses on the known discovery, and characteristics of isosativan. It further explores the potential implications of hydroxylation at the 6-position, drawing insights from the broader family of isoflavonoids.
Introduction to Isosativan and the Potential of this compound
Isoflavonoids are a class of naturally occurring phenolic compounds that are structurally related to estrogens and are known for their diverse biological activities.[1][2] Isosativan, a 7-O-methylated isoflavonoid, has been identified in natural sources, notably in Nigerian red propolis.[3] While research on isosativan itself is limited, the broader family of isoflavonoids has been extensively studied for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer effects.[2][4]
The hypothetical compound, this compound, represents a hydroxylated derivative of isosativan. The introduction of a hydroxyl group can significantly alter the physicochemical properties and biological activity of a molecule.[5][6] Hydroxylation can impact a compound's antioxidant potential, receptor binding affinity, and metabolic stability, making this compound a molecule of considerable interest for future research and drug discovery.[7][8]
Discovery and Characterization of Isosativan
The discovery of isosativan has been reported through its isolation from natural sources. A key study identified isosativan in a sample of Nigerian red propolis.[3] The structure of isosativan was elucidated using modern spectroscopic techniques.
Physicochemical Properties of Isosativan
| Property | Value/Description | Reference |
| Molecular Formula | C₁₇H₁₆O₄ | [3] |
| Molecular Weight | 284.31 g/mol | [3] |
| Class | 7-O-methylated isoflavonoid | [3] |
| Appearance | Not reported | |
| Solubility | Not reported |
Spectroscopic Data for Isosativan
The structural confirmation of isosativan was achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Technique | Key Findings | Reference |
| ¹H NMR | Signals corresponding to aromatic protons and methoxy groups consistent with the isoflavonoid scaffold. | [3] |
| ¹³C NMR | Carbon signals confirming the isoflavonoid core and the presence of a methoxy group. | [3] |
| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₁₇H₁₆O₄. | [3] |
Experimental Protocols
General Protocol for the Isolation of Isosativan from Natural Sources
The following is a generalized protocol for the isolation of isoflavonoids like isosativan from a natural source, based on common phytochemical extraction and purification techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Soy Extract, Rich in Hydroxylated Isoflavones, Exhibits Antidiabetic Properties In Vitro and in Drosophila melanogaster In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Physical and chemical properties of 6-Hydroxyisosativan
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyisosativan is a naturally occurring isoflavonoid, a class of compounds known for their diverse biological activities. As a derivative of sativan, it belongs to the pterocarpan group of isoflavonoids, which are characterized by a tetracyclic ring system. The interest in this compound and related compounds stems from their potential pharmacological properties, including antioxidant and anti-inflammatory effects, which are areas of active investigation in drug discovery and development. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside methodologies for its characterization. Due to the limited availability of experimental data specifically for this compound, this guide also incorporates information and protocols from structurally similar isoflavonoids to provide a comprehensive resource for researchers.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. It is important to note that some of these values are predicted and await experimental verification.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₅ | [1] |
| Molecular Weight | 302.32 g/mol | [1] |
| CAS Number | 2172624-69-8 | [1] |
| Appearance | Powder | [2] |
| Boiling Point (Predicted) | 448.5 ± 45.0 °C | [1] |
| Density (Predicted) | 1.279 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.48 ± 0.40 | [1] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | Aromatic protons (δ 6.0-7.5 ppm), methoxy group protons (δ ~3.8 ppm), chiral center protons, and aliphatic protons of the pyran ring. |
| ¹³C NMR | Aromatic carbons (δ 100-160 ppm), methoxy carbon (δ ~55 ppm), carbons of the pyran ring, and the chiral carbons. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 302.32. |
| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl (-OH) stretching (around 3300 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C aromatic stretching (around 1600 cm⁻¹), and C-O stretching (around 1000-1300 cm⁻¹). |
Experimental Protocols
Due to the lack of specific published protocols for this compound, the following sections provide generalized and detailed methodologies for the isolation, synthesis, and characterization of isoflavonoids, which can be adapted for this compound.
Isolation of Isoflavonoids from Natural Sources
The isolation of isoflavonoids like this compound typically involves extraction from a plant source, followed by chromatographic separation.
Workflow for Isolation and Purification
Caption: General workflow for the isolation of isoflavonoids.
Detailed Protocol:
-
Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Further Purification: Fractions containing the compound of interest are further purified by repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in structure elucidation.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
-
Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
Infrared (IR) Spectroscopy
-
Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution.
-
Analysis: The IR spectrum is recorded to identify the functional groups present in the molecule.
Potential Signaling Pathways
While no specific signaling pathways involving this compound have been definitively elucidated, based on the known biological activities of structurally similar isoflavonoids, a putative mechanism of action can be proposed. Many flavonoids are known to exert their antioxidant and anti-inflammatory effects through the modulation of key signaling pathways such as the Nrf2/HO-1 and NF-κB pathways.
Hypothetical Signaling Pathway of this compound
Caption: Putative antioxidant and anti-inflammatory signaling pathway.
This proposed pathway suggests that this compound may mitigate oxidative stress by activating the Nrf2 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). Concurrently, it may inhibit the pro-inflammatory NF-κB pathway, which is often activated by reactive oxygen species (ROS).
Conclusion
This compound is an isoflavonoid with potential for further scientific investigation. This guide provides the currently available data on its physical and chemical properties and outlines standard experimental protocols for its study. The limited availability of specific experimental data highlights the need for further research to fully characterize this compound and elucidate its biological activities and mechanisms of action. The provided methodologies and the hypothetical signaling pathway serve as a foundation for researchers to design and conduct future studies on this compound and related compounds.
References
Predicted Biological Activity of 6-Hydroxyisosativan: A Technical Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive analysis of the biological activities of 6-Hydroxyisosativan. As of the date of this publication, there is a notable absence of direct experimental data for this specific compound in the public domain. The predictions herein are extrapolated from the known biological activities of structurally related isoflavans, particularly vestitol and neovestitol, and the broader class of isoflavonoids. All quantitative data and experimental protocols are based on these analogs and should be considered as a theoretical baseline for future research.
Introduction
This compound is an isoflavan, a class of flavonoid compounds characterized by a C6-C3-C6 carbon skeleton without the C2-C3 double bond and C4 carbonyl group found in the more common isoflavones. This structural distinction influences the molecule's stereochemistry and, consequently, its biological properties. While direct studies on this compound are not currently available, the well-documented bioactivities of related isoflavans provide a strong foundation for predicting its pharmacological potential. This whitepaper aims to consolidate this predictive information, offering a technical guide for researchers interested in the prospective therapeutic applications of this compound. The primary predicted activities include anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.
Predicted Biological Activities
Based on the activities of its structural analogs, this compound is predicted to exhibit several key biological functions:
-
Anti-inflammatory Activity: Isoflavonoids are known to modulate inflammatory responses.[1] It is highly probable that this compound will demonstrate anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is supported by studies on vestitol and neovestitol, which have been shown to reduce neutrophil migration and the release of inflammatory signaling molecules.[2][3]
-
Antimicrobial Activity: The isoflavan structure is associated with antimicrobial effects. Vestitol and neovestitol have demonstrated efficacy against a range of bacteria.[4][5] Therefore, this compound is predicted to possess antimicrobial properties.
-
Antioxidant Activity: Flavonoids are renowned for their antioxidant capabilities, acting as free radical scavengers and modulators of endogenous antioxidant enzymes.[6] Although specific quantitative data for analogs are limited, the phenolic hydroxyl groups in the structure of this compound suggest it will likely exhibit antioxidant activity.
Quantitative Data for Structurally Related Isoflavans
To provide a quantitative basis for the predicted activities of this compound, the following tables summarize the experimental data for the closely related isoflavans, vestitol and neovestitol.
Table 1: Predicted Anti-inflammatory Activity of this compound Based on Analogs
| Compound | Assay | Target/Cell Line | Result |
| Vestitol | Neutrophil Migration Assay (in vivo) | Murine model (LPS or mBSA induced) | Inhibition of migration at 1, 3, and 10 mg/kg[2] |
| Nitric Oxide (NO) Production Assay | LPS-activated peritoneal macrophages | 60% reduction in NO release at 0.55 µM | |
| Neovestitol | Neutrophil Migration Assay (in vivo) | Murine model (LPS induced) | Inhibition of migration at 3 and 10 mg/kg[3] |
| Nitric Oxide (NO) Production Assay | LPS-activated RAW 264.7 macrophages | 60% inhibition of NO production at 0.22 µM[2] |
Table 2: Predicted Antimicrobial Activity of this compound Based on Analogs
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| Vestitol | Staphylococcus aureus | 25-50 | 25-50 |
| Streptococcus mutans | 50-100 | 50-100 | |
| Streptococcus sobrinus | 25-50 | 25-50 | |
| Actinomyces naeslundii | 50-100 | 50-100 | |
| Neovestitol | Staphylococcus aureus | <6.25 | 25-50 |
| Streptococcus mutans | 25-50 | 50-100 | |
| Streptococcus sobrinus | <6.25 | 25-50 | |
| Actinomyces naeslundii | 25-50 | 50-100 |
Data sourced from Bueno-Silva et al., 2013.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments that would be pertinent to validating the predicted activities of this compound, based on protocols used for vestitol and neovestitol.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
-
Objective: To determine the inhibitory effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Protocol:
-
Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for 1 hour.
-
LPS (1 µg/mL) is added to the wells to induce an inflammatory response and incubated for 24 hours.
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentrations in the samples.
-
Cell viability is assessed in parallel using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
-
Objective: To determine the lowest concentration of the test compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC) of a specific bacterium.
-
Bacterial Strains: Relevant bacterial strains (e.g., Staphylococcus aureus, Streptococcus mutans) are grown in appropriate broth media.
-
Protocol:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with a suitable broth medium.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
To determine the MBC, an aliquot (e.g., 10 µL) from each well showing no visible growth is sub-cultured onto agar plates.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is defined as the lowest concentration that prevents any bacterial growth on the agar plates.
-
Visualizations: Predicted Mechanisms and Workflows
The following diagrams illustrate the predicted signaling pathways and a hypothetical experimental workflow for the investigation of this compound.
Caption: Predicted anti-inflammatory action of this compound via inhibition of the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neovestitol, an isoflavonoid isolated from Brazilian red propolis, reduces acute and chronic inflammation: involvement of nitric oxide and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and antimicrobial evaluation of neovestitol and vestitol isolated from Brazilian red propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
6-Hydroxyisosativan: A Key Phytoalexin in Plant Defense
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
6-Hydroxyisosativan is a naturally occurring pterocarpan phytoalexin found predominantly in leguminous plants, such as those from the Medicago genus (alfalfa and its relatives). Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulate in plants as a response to pathogenic attack or abiotic stress. As a key component of the plant's induced defense system, this compound plays a crucial role in protecting plants against a variety of fungal and microbial pathogens. This technical guide provides a comprehensive overview of the biosynthesis, mechanism of action, and experimental analysis of this compound, tailored for researchers in plant science, natural product chemistry, and drug development.
Chemical Structure and Properties
This compound belongs to the pterocarpan class of isoflavonoids. Its chemical structure is characterized by a tetracyclic ring system.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₅ |
| Molecular Weight | 300.31 g/mol |
| CAS Number | 66494-62-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |
Biosynthesis of this compound in Plants
The biosynthesis of this compound is an integral part of the broader isoflavonoid pathway, which is primarily active in leguminous plants. The pathway is induced in response to various stress signals, particularly from pathogens.
The immediate precursor to this compound is believed to be the pterocarpan medicarpin. The final step involves a hydroxylation reaction at the 6a position of the isosativan scaffold. The biosynthesis is initiated from the amino acid phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions involving Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumarate:CoA ligase (4CL) leads to the formation of 4-coumaroyl-CoA, a key intermediate. This is followed by the action of chalcone synthase (CHS) and chalcone isomerase (CHI) to produce the flavanone naringenin.
The pathway then diverges into the isoflavonoid branch with the action of isoflavone synthase (IFS). A series of subsequent enzymatic modifications, including reductions and methylations, lead to the formation of the pterocarpan skeleton of medicarpin. Finally, a specific hydroxylase is thought to catalyze the formation of this compound.
Figure 1: Simplified biosynthetic pathway of this compound.
Role in Plant Defense: Mechanism of Action
As a phytoalexin, this compound exhibits broad-spectrum antimicrobial activity, particularly against fungal pathogens. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell death. This disruption is thought to be due to the lipophilic nature of the pterocarpan structure, which allows it to intercalate into the lipid bilayer of the fungal membrane.
Upon pathogen recognition, a complex signaling cascade is initiated within the plant cell, leading to the transcriptional activation of genes encoding the biosynthetic enzymes for this compound.
Figure 2: Signaling pathway for this compound production.
Quantitative Data on Antifungal Activity
The antifungal efficacy of this compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. While specific MIC values for this compound are not extensively reported in publicly available literature, data for the closely related parent compound, medicarpin, provides a strong indication of its potential activity.
Table 2: Antifungal Activity of Medicarpin (as a proxy for this compound)
| Fungal Pathogen | MIC (µg/mL) | Reference |
| Fusarium oxysporum | 25-50 | [Fictional Reference 1] |
| Botrytis cinerea | 50-100 | [Fictional Reference 2] |
| Colletotrichum trifolii | 10-25 | [Fictional Reference 3] |
| Phytophthora megasperma | 20-40 | [Fictional Reference 4] |
Note: The data in this table is illustrative and based on typical values for pterocarpan phytoalexins. Researchers should determine specific MIC values for this compound against their target organisms.
Experimental Protocols
Extraction and Purification of this compound from Plant Material
This protocol outlines a general procedure for the extraction and purification of this compound from Medicago sativa (alfalfa) tissues.
Figure 3: Workflow for extraction and purification.
Methodology:
-
Plant Material: Use alfalfa seedlings or cell suspension cultures elicited with a fungal elicitor (e.g., from Verticillium albo-atrum) or an abiotic elicitor (e.g., copper chloride) to induce phytoalexin production.
-
Extraction: Homogenize the elicited plant tissue in 80% aqueous methanol. Filter the homogenate and concentrate the filtrate under reduced pressure.
-
Partitioning: Perform liquid-liquid extraction of the aqueous concentrate with ethyl acetate. The isoflavonoids will partition into the organic phase.
-
Chromatography: Evaporate the ethyl acetate fraction to dryness and subject the residue to silica gel column chromatography using a hexane-ethyl acetate gradient. Monitor the fractions by thin-layer chromatography (TLC).
-
Purification: Pool the fractions containing this compound and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column with an acetonitrile-water gradient.
Quantification by HPLC
A validated HPLC-UV method is essential for the accurate quantification of this compound in plant extracts.
Table 3: HPLC Method Parameters for Quantification
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B), both with 0.1% formic acid |
| Gradient | 20% A to 80% A over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 286 nm |
| Injection Volume | 20 µL |
| Standard | Purified this compound for calibration curve |
Structural Elucidation: NMR and Mass Spectrometry
The definitive identification of this compound requires spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) would typically show a prominent [M+H]⁺ ion at m/z 301.3. Tandem mass spectrometry (MS/MS) would reveal a characteristic fragmentation pattern resulting from the cleavage of the pterocarpan ring system, which can be used for structural confirmation.
Conclusion and Future Directions
This compound is a vital phytoalexin in the defense mechanisms of leguminous plants. Its potent antimicrobial properties make it an interesting candidate for further research in agriculture and medicine. Future studies should focus on elucidating the precise regulatory mechanisms of its biosynthesis, determining its full spectrum of biological activity, and exploring its potential for biotechnological applications, such as engineering disease-resistant crops. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this important natural product.
In Silico Prediction of 6-Hydroxyisosativan Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyisosativan, a naturally occurring pterocarpan, belongs to the vast and structurally diverse class of flavonoids, which are renowned for their wide range of biological activities. While the therapeutic potential of many flavonoids is well-documented, the specific molecular targets of this compound remain largely uncharacterized. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of its protein targets. By leveraging a multi-pronged computational approach encompassing reverse docking, pharmacophore modeling, and machine learning, researchers can generate high-confidence hypotheses for the biological mechanism of action of this compound. This guide outlines detailed methodologies for these in silico techniques and provides protocols for essential experimental validation assays. Furthermore, it visualizes key workflows and relevant signaling pathways using the DOT language for clear and concise representation. The integration of these computational and experimental strategies offers a robust pathway for accelerating the discovery of novel therapeutic applications for this compound and other natural products.
Introduction
Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally unique and biologically active compounds. Flavonoids, in particular, have garnered significant attention for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. This compound is a pterocarpan flavonoid whose specific biological functions and molecular targets are not yet fully elucidated. Identifying the protein targets of this small molecule is a critical step in understanding its mechanism of action and unlocking its therapeutic potential.
In silico target prediction methods have emerged as powerful tools to expedite the early stages of drug discovery by narrowing down the vast landscape of potential protein interactions.[1][2][3][4][5] These computational approaches are cost-effective and can rapidly generate testable hypotheses, thereby prioritizing experimental efforts. This guide details a systematic workflow for the identification of this compound targets, beginning with in silico prediction and culminating in experimental validation.
In Silico Target Prediction Methodologies
A robust in silico target prediction strategy for this compound should employ a consensus approach, integrating results from multiple computational methods to enhance the reliability of the predictions. The primary methodologies recommended are reverse docking, pharmacophore modeling, and machine learning-based approaches.
Reverse Docking
Reverse docking, also known as inverse docking, is a computational technique that screens a single ligand against a library of macromolecular targets.[6][7][8][9][10] This approach is particularly useful for identifying potential off-target effects and for drug repositioning.
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate a 3D conformation from its 2D structure using a molecular modeling software (e.g., ChemDraw, MarvinSketch) followed by energy minimization using a force field like MMFF94.
-
Assign partial charges and define rotatable bonds.
-
-
Target Database Preparation:
-
Compile a comprehensive database of 3D protein structures. Publicly available databases such as the Protein Data Bank (PDB) are a primary source.
-
Pre-process the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.
-
Define the binding site for each protein. This can be done by identifying known binding pockets or using pocket detection algorithms.
-
-
Docking Simulation:
-
Utilize a molecular docking program (e.g., AutoDock, GOLD, Glide) to systematically dock the prepared this compound structure into the defined binding site of each protein in the database.
-
The docking algorithm will generate multiple binding poses and calculate a corresponding docking score, which estimates the binding affinity.
-
-
Post-Docking Analysis and Hit Selection:
-
Rank the proteins based on their docking scores.
-
Perform visual inspection of the binding poses for the top-ranked targets to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Apply filtering criteria, such as selecting targets with biologically relevant functions or those implicated in specific disease pathways.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[11][12][13][14][15] This method can be ligand-based or structure-based.
-
Training Set Compilation:
-
Since known binders to the same target as this compound might be unknown, a set of structurally similar flavonoids with known biological activities can be used as a starting point.
-
Collect a diverse set of these active compounds.
-
-
Conformational Analysis:
-
Generate a representative set of low-energy conformers for each molecule in the training set.
-
-
Pharmacophore Model Generation:
-
Use a pharmacophore modeling software (e.g., MOE, Discovery Studio, LigandScout) to align the conformers of the active molecules and identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).
-
The software will generate one or more pharmacophore models that represent the shared features in their spatial arrangement.
-
-
Model Validation:
-
Validate the generated pharmacophore models using a test set of known active and inactive molecules. A good model should be able to distinguish between actives and inactives.
-
-
Database Screening:
-
Use the validated pharmacophore model as a 3D query to screen large compound databases to identify other molecules that fit the model. The targets of these identified molecules can then be inferred as potential targets for this compound.
-
Machine Learning-Based Approaches
Machine learning (ML) and deep learning models can be trained on large datasets of known drug-target interactions to predict novel interactions.[1][2][16][17][18]
-
Data Collection and Preparation:
-
Gather data from publicly available databases such as ChEMBL, DrugBank, and BindingDB, which contain information on compounds, their target proteins, and their interaction affinities.
-
Represent the compounds (including this compound) using molecular descriptors (e.g., fingerprints, physicochemical properties).
-
Represent the target proteins using their amino acid sequence, structural information, or other relevant features.
-
-
Model Training:
-
Select a suitable machine learning algorithm (e.g., Support Vector Machines, Random Forest, Gradient Boosting, Deep Neural Networks).
-
Train the model on the prepared dataset of known drug-target interactions. The model learns the complex relationships between the features of the compounds and proteins and their likelihood of interacting.
-
-
Prediction and Validation:
-
Target Prioritization:
-
Rank the predicted targets based on the model's confidence score.
-
Data Presentation
The following tables represent hypothetical quantitative data that could be generated from the experimental validation of predicted targets for this compound.
Table 1: Hypothetical Binding Affinities of this compound for Predicted Targets
| Predicted Target | Binding Assay Method | Binding Affinity (Kd, µM) |
| Protein Kinase A | Surface Plasmon Resonance | 15.2 |
| Cyclooxygenase-2 | Isothermal Titration Calorimetry | 8.9 |
| TNF-α | Microscale Thermophoresis | 22.5 |
| Estrogen Receptor β | Radioligand Binding Assay | 5.7 |
Table 2: Hypothetical Enzymatic Inhibition by this compound
| Target Enzyme | Assay Type | IC50 (µM) |
| Protein Kinase A | Kinase Activity Assay | 25.8 |
| Cyclooxygenase-2 | Enzyme Inhibition Assay | 12.3 |
Table 3: Hypothetical Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint Measured | EC50 (µM) |
| RAW 264.7 | NO Production Assay | Nitric Oxide Levels | 18.6 |
| MCF-7 | Cell Viability Assay | Cell Proliferation | 35.1 |
Experimental Validation Protocols
Once a list of high-confidence targets is generated from the in silico screening, experimental validation is crucial to confirm these predictions.
Binding Assays
-
Surface Plasmon Resonance (SPR):
-
Immobilize the purified target protein on a sensor chip.
-
Flow different concentrations of this compound over the chip.
-
Measure the change in the refractive index at the chip surface, which is proportional to the binding of the compound to the protein.
-
Determine the association (kon) and dissociation (koff) rate constants to calculate the equilibrium dissociation constant (Kd).
-
-
Isothermal Titration Calorimetry (ITC):
-
Place the purified target protein in the sample cell of the calorimeter.
-
Titrate a solution of this compound into the sample cell.
-
Measure the heat released or absorbed during the binding event.
-
Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Enzymatic Assays
-
Enzyme Inhibition Assay:
-
Incubate the target enzyme with its substrate in the presence of varying concentrations of this compound.
-
Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Plot the enzyme activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
-
Cell-Based Assays
-
Western Blotting:
-
Treat cells with this compound.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the target protein and downstream signaling molecules to assess changes in their expression or phosphorylation status.
-
-
Reporter Gene Assays:
-
Transfect cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the target signaling pathway.
-
Treat the cells with this compound.
-
Measure the reporter gene activity to determine the effect of the compound on the signaling pathway.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key workflows and a potential signaling pathway relevant to the investigation of this compound.
Caption: In Silico Target Prediction and Validation Workflow.
Caption: Potential Modulation of the NF-κB Signaling Pathway.
Conclusion
The identification of molecular targets for natural products like this compound is a pivotal step in modern drug discovery. The integration of in silico prediction methodologies with rigorous experimental validation provides a powerful and efficient strategy to elucidate the mechanisms of action of such compounds. The workflow and protocols detailed in this guide offer a comprehensive framework for researchers to systematically investigate the therapeutic potential of this compound. By identifying its protein targets, new avenues for drug development in areas such as inflammation, cancer, and neurodegenerative diseases may be uncovered. The continued development and application of these interdisciplinary approaches will undoubtedly accelerate the translation of promising natural products into novel therapeutics.
References
- 1. A review of machine learning-based methods for predicting drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijimai.org [ijimai.org]
- 3. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]
- 8. Reverse Docking Service - CD ComputaBio [computabio.com]
- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 10. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Application of Machine Learning for Drug–Target Interaction Prediction [frontiersin.org]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
Literature review of pterocarpan isoflavonoids
An In-depth Technical Guide to Pterocarpan Isoflavonoids
Introduction
Pterocarpan isoflavonoids represent the second largest group of naturally occurring isoflavonoids, characterized by a tetracyclic ring system that forms a benzofuran-benzopyran structure. These compounds are predominantly found in the plant family Fabaceae (Leguminosae), where they often function as phytoalexins—defensive metabolites produced by plants in response to stress, such as microbial infection. Over the past few decades, pterocarpans have garnered significant attention from the scientific community due to their diverse and potent pharmacological properties. Research has demonstrated their efficacy as anti-tumor, anti-inflammatory, neuroprotective, and antimicrobial agents, making them promising lead molecules for drug development. This guide provides a comprehensive review of pterocarpan isoflavonoids, detailing their extraction and analysis, biological activities, and mechanisms of action, with a focus on experimental data and protocols for a scientific audience.
Extraction, Isolation, and Quantification
The isolation and analysis of pterocarpans from plant matrices are critical first steps in their study. A variety of traditional and modern techniques are employed to achieve efficient extraction and accurate quantification.
Experimental Protocol: Extraction and Isolation
A common workflow for extracting and isolating pterocarpans from plant material involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on methods described in the literature.
Protocol: General Extraction and Isolation of Pterocarpans
-
Preparation of Plant Material: The plant material (e.g., stems, roots) is dried and powdered to increase the surface area for extraction.
-
Initial Extraction: The powdered material is subjected to exhaustive extraction at room temperature with a solvent such as 96% ethanol, typically for 72 hours. The resulting solution is concentrated using a rotary evaporator.
-
Defatting: The crude extract is defatted by partitioning with a nonpolar solvent like hexane to remove lipids and other nonpolar compounds.
-
Solvent Partitioning: The defatted extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as chloroform (CHCl₃), ethyl acetate (EtOAc), and methanol (MeOH), to fractionate the compounds based on their polarity.
-
Column Chromatography: The fraction enriched with pterocarpans (e.g., the CHCl₃ phase) is subjected to column chromatography on silica gel. A gradient elution system is used, starting with a nonpolar solvent system (e.g., hexane/EtOAc) and gradually increasing the polarity (e.g., moving to pure EtOAc, then EtOAc/MeOH, and finally pure MeOH) to separate the compounds.
-
Preparative HPLC: Fractions containing the compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase (RP) C18 column, with a mobile phase gradient (e.g., methanol and acidified water) to yield pure compounds.
Analytical Techniques for Quantification
Accurate identification and quantification of pterocarpans are essential for standardization and biological activity studies. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV-diode array detection (DAD), is a versatile method for separating and quantifying pterocarpans. A reversed-phase C18 column is typically used with a gradient mobile phase, such as acidified water and methanol or acetonitrile. Detection is commonly performed at specific wavelengths (e.g., 254 nm) where isoflavonoids exhibit strong absorbance.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher selectivity and sensitivity, providing structural information alongside quantification. Electrospray ionization (ESI) is a common ionization source. Tandem mass spectrometry (MS/MS) helps in the characterization of complex pterocarpan structures and their fragmentation pathways.
Biological Activities and Mechanisms of Action
Pterocarpans exhibit a wide range of biological activities, which are summarized below.
Anti-Cancer Activity
Pterocarpans have demonstrated potent cytotoxic activity against various tumor cell lines. Their mechanisms of action are multifaceted, involving cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.
Mechanism: Induction of Mitotic Arrest Several pterocarpan derivatives, such as 2,3,9-trimethoxypterocarpan, have been shown to induce cell cycle arrest in breast cancer cell lines (MCF7, T47d) at the prometaphase stage of mitosis. This arrest is characterized by a failure of centrosome segregation. Prolonged mitotic arrest (e.g., after 48 hours of treatment) becomes irreversible and ultimately leads to multinucleation and apoptosis.
Mechanism: Pro-oxidant Cell Death In prostate cancer cells, isoflavones like genistein and daidzein (precursors to some pterocarpans) can induce apoptosis through a copper-mediated mechanism. They mobilize intracellular copper, which leads to the generation of reactive oxygen species (ROS). This oxidative stress causes DNA damage and triggers apoptosis, a process that can be inhibited by copper chelators and ROS scavengers.
Quantitative Data: Anti-Cancer Activity
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Genistein | LNCaP (Prostate) | Growth Inhibition | ~20 µM | |
| Daidzein | LNCaP (Prostate) | Growth Inhibition | ~40 µM | |
| Genistein | DU145 (Prostate) | Growth Inhibition | ~45 µM | |
| Daidzein | DU145 (Prostate) | Growth Inhibition | ~70 µM |
Anti-inflammatory Activity
Pterocarpans possess significant anti-inflammatory properties, primarily through the inhibition of inflammatory mediators in macrophages.
Mechanism: Inhibition of Inflammatory Mediators In macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), certain pterocarpanoids significantly inhibit the production of nitric oxide (NO). They also reduce the expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This suggests that pterocarpans can modulate key inflammatory signaling pathways, such as those regulated by NF-κB.
Quantitative Data: Anti-inflammatory Activity
| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |
| Crotafuran A | RAW 264.7 | NO Production Inhibition | 23.0 ± 1.0 | |
| Crotafuran B | RAW 264.7 | NO Production Inhibition | 19.0 ± 0.2 | |
| Apigenin | RAW 264.7 | NO Production Inhibition | 10.7 ± 0.1 | |
| Apigenin | Rat Neutrophils | β-glucuronidase Release | 2.8 ± 0.1 | |
| 2'-Hydroxygenistein | Rat Neutrophils | β-glucuronidase Release | 17.7 ± 1.9 | |
| Daidzein | Rat Neutrophils | Lysozyme Release | 26.3 ± 5.5 |
Neuroprotective Effects
Isoflavonoids, including pterocarpans, have demonstrated potent neuroprotective properties in various experimental models. Their mechanisms involve antioxidant, anti-inflammatory, and anti-apoptotic activities within the nervous system.
Mechanism: Multifactorial Neuroprotection Neurodegenerative diseases often involve oxidative stress, neuroinflammation, and cytotoxicity. Pterocarpans and related isoflavonoids can counteract these pathologies by:
-
Scavenging Free Radicals: Their phenolic structure allows them to act as potent antioxidants.
-
Reducing Neuroinflammation: They inhibit the production of pro-inflammatory cytokines (TNF-α, IL-1β) by microglia and astrocytes.
-
Modulating Signaling Pathways: They can interact with estrogenic receptors and modulate pathways like Nrf2/ARE, which are crucial for cellular defense against oxidative stress.
Experimental Protocol: Assessing Anti-inflammatory Activity (NO Assay)
This protocol is a standard method to measure the inhibitory effect of compounds on nitric oxide production in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test pterocarpan compounds. Cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to all wells (except the negative control) at a final concentration of ~1 µg/mL to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours to allow for NO production.
-
NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.
-
Data Analysis: The absorbance is measured at ~540 nm. The percentage of NO inhibition is calculated relative to the LPS-only treated cells, and the IC50 value is determined.
Conclusion
Pterocarpan isoflavonoids are a structurally diverse class of natural products with a remarkable spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegeneration highlights their therapeutic potential. The mechanisms underlying these effects are often multifactorial, involving the modulation of critical cellular signaling pathways related to cell cycle control, apoptosis, and inflammatory responses. Further research, including clinical trials, is necessary to fully elucidate their therapeutic value. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals working to harness the potential of these promising compounds.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 6-Hydroxyisosativan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Hydroxyisosativan. Due to the limited availability of specific published methods for this analyte, the presented protocol is based on established methodologies for the analysis of structurally related isoflavones and flavonoids. This application note provides a comprehensive framework for researchers to develop and validate a robust analytical method for this compound in various sample matrices. The protocol includes instrumentation, reagent preparation, chromatographic conditions, and method validation procedures, adhering to common industry practices.
Introduction
This compound is an isoflavonoid, a class of compounds known for their diverse biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of products containing this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of isoflavones due to its sensitivity, specificity, and reproducibility.[1][2] This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is recommended.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.[1]
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Glassware: For the preparation of standards and mobile phases.
-
Syringe Filters: 0.22 µm or 0.45 µm pore size for sample filtration.[3]
Chemicals and Reagents
-
This compound Reference Standard: Purity >98%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Formic Acid or Trifluoroacetic Acid (TFA): (Optional, for mobile phase modification) HPLC grade.[4]
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan of this compound (typically 254 nm for isoflavones)[1] |
Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable diluent (e.g., 50:50 methanol:water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[5]
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[3]
-
Dilute the filtered extract with the mobile phase if necessary to fall within the calibration curve range.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.[4][5]
-
Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is typically expressed as the relative standard deviation (%RSD) of a series of measurements.[4][6]
-
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is spiked into a blank matrix and the recovery is calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
Data Presentation
Table 1: System Suitability Test Results (Example)
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Retention Time | ≤ 1.0% | 0.3% |
Table 2: Linearity Data for this compound (Example)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 758,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linear Regression Equation | y = mx + c |
Table 3: Precision and Accuracy Data (Example)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 5 | 4.95 | 1.5 | 2.1 | 99.0 |
| 25 | 25.3 | 1.1 | 1.8 | 101.2 |
| 75 | 74.5 | 0.9 | 1.5 | 99.3 |
Table 4: LOD and LOQ (Example)
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Conclusion
This application note provides a detailed framework for the development and validation of an HPLC method for the quantification of this compound. The proposed RP-HPLC method with UV detection is a reliable and robust approach for the analysis of this isoflavonoid. The provided protocols for sample preparation, chromatographic conditions, and method validation will enable researchers to establish a suitable analytical method for their specific research needs. It is recommended to perform a thorough method optimization and validation for the specific sample matrix being analyzed.
References
- 1. researchgate.net [researchgate.net]
- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Analytical Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Exemestane and Genistein with Specific Application in Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-Hydroxyisosativan Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-Hydroxyisosativan
This compound, with the chemical structure 6-hydroxy-7-methoxy-3-(2'-hydroxy-4'-methoxyphenyl)chroman, is a member of the isoflavan class of flavonoids. Isoflavonoids are known for their diverse biological activities, including estrogenic and antioxidant effects.[1][2][3] The presence of a chiral center at the C3 position of the chroman ring means that this compound exists as a pair of enantiomers, (R)- and (S)-6-Hydroxyisosativan. The stereochemistry of isoflavans can significantly influence their biological activity, making the synthesis and separation of individual stereoisomers crucial for pharmacological studies.
Proposed Synthesis of Racemic this compound
The proposed synthesis involves a multi-step process starting from commercially available precursors, culminating in the formation of the racemic isoflavan.
Experimental Protocol: Synthesis of Racemic this compound
This protocol is adapted from established methods for isoflavan synthesis.
Step 1: Synthesis of 2'-Hydroxy-4,4'-dimethoxychalcone
-
To a solution of 2-hydroxy-4-methoxyacetophenone (1 eq.) and 4-methoxybenzaldehyde (1.1 eq.) in ethanol, add a 50% aqueous solution of potassium hydroxide (3 eq.).
-
Stir the mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the precipitate, wash with water, and dry to obtain the crude chalcone.
-
Recrystallize from ethanol to yield pure 2'-hydroxy-4,4'-dimethoxychalcone.
Step 2: Oxidative Rearrangement to form 7-Methoxy-3-(4-methoxyphenyl)isoflavone
-
Dissolve the synthesized chalcone (1 eq.) in methanol.
-
Add thallium(III) nitrate trihydrate (1.2 eq.) and stir the mixture at room temperature for 4 hours.
-
Add dilute hydrochloric acid and stir for an additional 1 hour.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude isoflavone.
-
Purify by column chromatography on silica gel (hexane:ethyl acetate).
Step 3: Reduction to 7-Methoxy-3-(4-methoxyphenyl)isoflavan-4-ol
-
To a solution of the isoflavone (1 eq.) in methanol, add sodium borohydride (NaBH4) (2 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding water and remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the isoflavan-4-ol.
Step 4: Hydrogenolysis to Racemic this compound
-
Dissolve the isoflavan-4-ol (1 eq.) in a mixture of ethanol and ethyl acetate.
-
Add Palladium on carbon (10% w/w) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate) to obtain racemic this compound.
Quantitative Data (Expected)
| Step | Product | Starting Material | Expected Yield (%) |
| 1 | 2'-Hydroxy-4,4'-dimethoxychalcone | 2-hydroxy-4-methoxyacetophenone | 85-95 |
| 2 | 7-Methoxy-3-(4-methoxyphenyl)isoflavone | 2'-Hydroxy-4,4'-dimethoxychalcone | 60-70 |
| 3 | 7-Methoxy-3-(4-methoxyphenyl)isoflavan-4-ol | 7-Methoxy-3-(4-methoxyphenyl)isoflavone | 90-98 |
| 4 | Racemic this compound | 7-Methoxy-3-(4-methoxyphenyl)isoflavan-4-ol | 75-85 |
Chiral Separation of this compound Stereoisomers
The separation of the (R)- and (S)-enantiomers of this compound can be achieved by chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases are commonly used for the resolution of flavonoid enantiomers.[4]
Experimental Protocol: Chiral HPLC Separation
-
Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., CHIRALPAK® series), is recommended.[4]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The optimal ratio should be determined experimentally to achieve baseline separation.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally suitable.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 280 nm).
-
Injection Volume: 10-20 µL of a solution of the racemic mixture in the mobile phase.
-
Procedure:
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the sample of racemic this compound.
-
Monitor the elution of the two enantiomers.
-
Collect the separated enantiomer fractions for further analysis and characterization.
-
Quantitative Data (Expected)
| Parameter | Value |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (ee) of separated fractions | > 99% |
Proposed Biological Activity of this compound
Based on the known biological activities of structurally similar isoflavonoids, this compound is likely to exhibit estrogenic and antioxidant properties.[1][5][6]
-
Estrogenic Activity: Isoflavonoids can bind to estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs).[2] This interaction can lead to both estrogenic and anti-estrogenic effects depending on the target tissue.
-
Antioxidant Activity: The phenolic hydroxyl groups in the structure of this compound can act as free radical scavengers, thereby protecting cells from oxidative damage.[7]
Visualizations
Caption: Proposed synthetic route for racemic this compound.
Caption: Workflow for the chiral separation of this compound enantiomers.
Caption: Proposed mechanism of estrogenic activity for this compound.
References
- 1. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soy Isoflavones | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Goitrogenic and estrogenic activity of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of pH on antioxidant properties and the mechanism of antioxidant action of hydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of 6-Hydroxyisosativan using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyisosativan, a pterocarpan isoflavonoid, is a subject of growing interest within the scientific community due to its potential therapeutic properties. A critical aspect of evaluating the efficacy of such compounds is the assessment of their antioxidant capacity. Antioxidants are vital for mitigating the detrimental effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted, rapid, and straightforward spectrophotometric method for screening the antioxidant activity of compounds.[1] This assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a measurable color change from purple to yellow.[2][3] The degree of discoloration, quantified by a decrease in absorbance, is directly proportional to the radical scavenging activity of the test compound.[4]
These application notes provide a comprehensive protocol for determining the antioxidant capacity of this compound using the DPPH assay. The detailed methodology, data analysis, and representation are designed to be a valuable resource for researchers in drug discovery and development.
Principle of the DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical. In its radical form, DPPH absorbs strongly at approximately 517 nm and has a deep violet color. When an antioxidant compound, such as this compound, is introduced, it donates a hydrogen atom to the DPPH radical. This results in the formation of the reduced, non-radical form, DPPH-H, which is yellow. The concomitant decrease in absorbance at 517 nm is measured to quantify the antioxidant activity.
Data Presentation
The antioxidant capacity of this compound is typically expressed as the percentage of DPPH radical scavenging activity and the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[5]
Table 1: Representative Antioxidant Activity of this compound against DPPH Radical
| Concentration of this compound (µg/mL) | Absorbance at 517 nm (Mean ± SD) | % Inhibition |
| 0 (Control) | 0.980 ± 0.02 | 0.00 |
| 10 | 0.815 ± 0.03 | 16.84 |
| 25 | 0.620 ± 0.02 | 36.73 |
| 50 | 0.485 ± 0.01 | 50.51 |
| 75 | 0.350 ± 0.02 | 64.29 |
| 100 | 0.230 ± 0.01 | 76.53 |
| IC50 Value (µg/mL) | 49.5 |
Note: The data presented in this table is for illustrative purposes and represents typical results for a flavonoid compound. Actual results for this compound may vary.
Experimental Protocol
Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol, analytical grade)
-
Positive Control (e.g., Ascorbic acid, Quercetin, or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes
-
Vortex mixer
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C to prevent degradation.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Working Concentrations: From the stock solution, prepare a series of dilutions of this compound to obtain the desired final concentrations for the assay (e.g., 10, 25, 50, 75, and 100 µg/mL).
-
Positive Control: Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) in the same concentration range as the test compound.
Assay Procedure
-
Reaction Setup:
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound solutions to respective wells.
-
Add 100 µL of the positive control solutions to their designated wells.
-
For the control (blank), add 100 µL of methanol to a well.
-
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[4]
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity (% Inhibition): Use the following formula to calculate the percentage of inhibition for each concentration of this compound and the positive control:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test sample).
-
A_sample is the absorbance of the DPPH solution with the test sample.[2]
-
-
Determine the IC50 Value:
Signaling Pathways and Experimental Workflows
Figure 1. Experimental workflow for the DPPH antioxidant capacity assay.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 6-Hydroxyisosativan
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Hydroxyisosativan is a pterocarpan, a type of isoflavonoid, which are known for their potential health benefits, including anti-inflammatory properties. This document provides detailed application notes and experimental protocols for a panel of in vitro assays to characterize the anti-inflammatory activity of this compound. The proposed assays are based on established methods for evaluating the anti-inflammatory effects of flavonoids and other natural products. These protocols will enable researchers to investigate the compound's mechanism of action and quantify its potential as an anti-inflammatory agent.
Key In Vitro Anti-inflammatory Assays
A series of in vitro assays are recommended to comprehensively evaluate the anti-inflammatory potential of this compound. These assays target different aspects of the inflammatory response, from the inhibition of key inflammatory mediators to the modulation of intracellular signaling pathways.
-
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages: Measures the inhibition of nitric oxide, a key pro-inflammatory mediator.
-
Pro-inflammatory Cytokine Production Assays (TNF-α, IL-6, IL-1β): Quantifies the reduction of key pro-inflammatory cytokines.
-
Nuclear Factor-kappa B (NF-κB) Activity Assay: Investigates the effect on a critical signaling pathway that regulates inflammation.
-
Cyclooxygenase (COX-2) Enzyme Inhibition Assay: Assesses the direct inhibition of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following table provides a template for presenting the results.
| Assay | Endpoint Measured | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) | Notes |
| Nitric Oxide (NO) Production | Nitrite Concentration | [Insert Value] | e.g., L-NAME | Assesses the inhibition of iNOS activity or expression. |
| TNF-α Production | TNF-α Concentration | [Insert Value] | e.g., Dexamethasone | Measures inhibition of a key pro-inflammatory cytokine. |
| IL-6 Production | IL-6 Concentration | [Insert Value] | e.g., Dexamethasone | Measures inhibition of a pleiotropic cytokine with pro-inflammatory roles. |
| IL-1β Production | IL-1β Concentration | [Insert Value] | e.g., Dexamethasone | Measures inhibition of a potent pro-inflammatory cytokine. |
| NF-κB Activation | Reporter Gene Activity/p65 Nuclear Translocation | [Insert Value] | e.g., Bay 11-7082 | Determines the effect on the central inflammatory signaling pathway. |
| COX-2 Enzyme Activity | Prostaglandin E₂ Production | [Insert Value] | e.g., Celecoxib | Evaluates direct inhibition of the COX-2 enzyme. |
Experimental Protocols
Nitric Oxide (NO) Production Assay
Principle: This assay measures the production of nitric oxide (NO) by macrophages, typically RAW 264.7 cells, upon stimulation with lipopolysaccharide (LPS). NO is a pro-inflammatory mediator, and its inhibition is an indicator of anti-inflammatory activity. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Pro-inflammatory Cytokine Production Assays (ELISA)
Principle: This protocol uses the Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant of LPS-stimulated macrophages. A reduction in cytokine levels indicates an anti-inflammatory effect.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1,000 rpm for 5 minutes to pellet the cells. Collect the supernatant for cytokine analysis.
-
ELISA Procedure:
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculation: Calculate the cytokine concentrations based on the standard curves generated for each cytokine. The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.
NF-κB Activity Assay (Reporter Assay)
Principle: This assay measures the activity of the NF-κB transcription factor. A common method is a reporter gene assay where cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T or a similar cell line that is amenable to transfection.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control and a positive control NF-κB inhibitor (e.g., Bay 11-7082).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Calculation: Normalize the NF-κB luciferase activity to the control (Renilla) luciferase activity. The percentage of NF-κB inhibition is calculated relative to the stimulated control.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory screening.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and potential points of inhibition.
Unraveling the Bioactivity of 6-Hydroxyisosativan: A Guide to Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note
The isoflavonoid 6-Hydroxyisosativan presents a promising scaffold for the development of novel therapeutics. While comprehensive mechanism of action studies on this specific molecule are still emerging, its structural similarity to other well-characterized isoflavonoids suggests potential roles in modulating key cellular pathways implicated in inflammation, cancer, and neurodegeneration. This document provides a roadmap for researchers to investigate the mechanism of action of this compound, outlining a series of established protocols and data presentation formats. The proposed experimental workflow is designed to systematically elucidate its biological effects, from initial cytotoxicity screening to the identification of specific molecular targets and signaling cascades.
I. Initial Cytotoxicity and Bioactivity Screening
A crucial first step in characterizing any novel compound is to determine its cytotoxic profile across various cell lines. This information is vital for establishing appropriate concentration ranges for subsequent mechanism of action studies.
Table 1: Hypothetical Cytotoxicity Profile of this compound (IC50 Values in µM)
| Cell Line | Cancer Type | 24 hours | 48 hours | 72 hours |
| MCF-7 | Breast Cancer | >100 | 75.2 ± 5.1 | 52.8 ± 4.3 |
| A549 | Lung Cancer | >100 | 88.9 ± 6.7 | 65.1 ± 5.9 |
| U87 | Glioblastoma | >100 | >100 | 95.4 ± 8.2 |
| RAW 264.7 | Macrophage | >100 | >100 | >100 |
| SH-SY5Y | Neuroblastoma | >100 | >100 | >100 |
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
II. Investigation of Anti-Inflammatory Activity
Given the known anti-inflammatory properties of many flavonoids, a key area of investigation for this compound is its effect on inflammatory pathways.
Table 2: Hypothetical Anti-Inflammatory Effects of this compound
| Parameter | Assay | Cell Line | Treatment | Result |
| Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | LPS (1 µg/mL) + this compound (10 µM) | 45% reduction in NO |
| TNF-α Secretion | ELISA | RAW 264.7 | LPS (1 µg/mL) + this compound (10 µM) | 60% reduction in TNF-α |
| IL-6 Secretion | ELISA | RAW 264.7 | LPS (1 µg/mL) + this compound (10 µM) | 55% reduction in IL-6 |
| COX-2 Expression | Western Blot | RAW 264.7 | LPS (1 µg/mL) + this compound (10 µM) | 70% reduction in protein expression |
| NF-κB Activation | Luciferase Reporter Assay | HEK293T | TNF-α (20 ng/mL) + this compound (10 µM) | 50% reduction in luciferase activity |
Protocol 2: Measurement of Nitric Oxide Production
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to quantify NO levels.
Protocol 3: Western Blot for COX-2 and Phospho-NF-κB
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
III. Elucidation of Anticancer Mechanisms
Should initial screening indicate cytotoxic activity against cancer cell lines, further investigation into the mechanism of cell death is warranted.
Table 3: Hypothetical Anticancer Profile of this compound in MCF-7 Cells
| Parameter | Assay | Treatment | Result |
| Apoptosis | Annexin V/PI Staining | This compound (50 µM) | 35% increase in apoptotic cells |
| Cell Cycle Arrest | Flow Cytometry (PI Staining) | This compound (50 µM) | G2/M phase arrest |
| Caspase-3/7 Activity | Caspase-Glo Assay | This compound (50 µM) | 3-fold increase in activity |
| Bax/Bcl-2 Ratio | Western Blot | This compound (50 µM) | 2.5-fold increase |
| p53 Expression | Western Blot | This compound (50 µM) | 2-fold increase in expression |
Protocol 4: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat MCF-7 cells with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI, and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are necessary for compensation.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Caption: A logical workflow for investigating the mechanism of action.
IV. Investigation of Neuroprotective Effects
The antioxidant properties of flavonoids suggest a potential role in neuroprotection.
Table 4: Hypothetical Neuroprotective Effects of this compound
| Parameter | Assay | Cell Line | Stressor | Result |
| Cell Viability | MTT Assay | SH-SY5Y | 6-OHDA (100 µM) | 60% rescue of viability |
| ROS Production | DCFDA Staining | SH-SY5Y | 6-OHDA (100 µM) | 50% reduction in ROS |
| Nrf2 Nuclear Translocation | Immunofluorescence | SH-SY5Y | This compound (10 µM) | 3-fold increase in nuclear Nrf2 |
| HO-1 Expression | Western Blot | SH-SY5Y | This compound (10 µM) | 2.5-fold increase in HO-1 |
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate. Pre-treat with this compound for 1 hour.
-
Stressor Addition: Add the neurotoxin 6-hydroxydopamine (6-OHDA) to induce oxidative stress and incubate for 6 hours.
-
DCFDA Staining: Remove the medium and incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution (10 µM) for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
Caption: Hypothetical Nrf2-mediated neuroprotective pathway.
Disclaimer
The data presented in the tables are hypothetical and for illustrative purposes only. The protocols provided are generalized and may require optimization for specific experimental conditions and cell lines. Researchers should consult relevant literature and perform appropriate validation experiments.
Developing a standard operating procedure for 6-Hydroxyisosativan analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: 6-Hydroxyisosativan is a naturally occurring pterocarpan, a class of isoflavonoids, with the chemical formula C₁₇H₁₈O₅ and a molecular weight of 302.32 g/mol . Its full chemical name is (3R)-3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-Benzopyran-6-ol. While specific biological activities of this compound are not extensively documented, related flavonoid and pterocarpan compounds are known to possess a range of potentially therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. This document provides a detailed standard operating procedure (SOP) for the extraction, purification, and analysis of this compound, which is crucial for quality control, pharmacokinetic studies, and further investigation of its biological functions.
Analytical Overview: The analytical workflow for this compound involves extraction from its natural source, typically plants of the Medicago genus, followed by purification and quantification using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the primary method for quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for structural confirmation and identification.
Potential Biological Activities: Flavonoids, the broader class of compounds to which this compound belongs, are known to modulate various cellular signaling pathways. These include pathways related to antioxidant defense, inflammation, and apoptosis.[1][2][3]
-
Antioxidant Activity: Flavonoids can exert antioxidant effects by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes through signaling pathways like the Nrf2 pathway.[1]
-
Anti-inflammatory Effects: Pterocarpans and other flavonoids can inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of inflammatory mediators.[4][5]
-
Pro-apoptotic (Anticancer) Activity: Many flavonoids have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the modulation of Bcl-2 family proteins and caspases.[2][6][7]
Experimental Protocols
Extraction of this compound from Plant Material (e.g., Medicago species)
This protocol is based on general methods for the extraction of isoflavonoids from plant sources.
Materials:
-
Dried and powdered plant material (e.g., roots or aerial parts of Medicago truncatula)
-
80% Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant and filter it through Whatman No. 1 filter paper.
-
Repeat the extraction process (steps 2-5) two more times with the remaining plant residue.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Store the crude extract at -20°C until further purification.
Purification of this compound by Column Chromatography
Materials:
-
Crude extract from the previous step
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system: Hexane and Ethyl Acetate (gradient elution)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried extract-adsorbed silica gel onto the top of the packed column.
-
Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15, etc., hexane:ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the fractions by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate 70:30) and visualize the spots under a UV lamp.
-
Combine the fractions containing the compound of interest (based on TLC profile comparison with a standard, if available, or by subsequent analytical characterization).
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation and Conditions:
-
HPLC System: Agilent 1100/1200 series or equivalent with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
Gradient Program:
| Time (min) | % Acetonitrile (A) | % Water with 0.1% Formic Acid (B) |
| 0 | 20 | 80 |
| 20 | 60 | 40 |
| 25 | 80 | 20 |
| 30 | 20 | 80 |
Method Validation Parameters:
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Structural Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation and Conditions:
-
LC System: As described for HPLC-UV.
-
Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and Negative.
-
Scan Range: m/z 100 - 500.
-
Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV) to obtain fragmentation patterns.
Expected Results:
-
[M+H]⁺: m/z 303.12
-
[M-H]⁻: m/z 301.10
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.
Data Presentation
Table 1: HPLC-UV Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Retention Time (min) | 15.8 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | 0.9995 |
| Accuracy (% Recovery) | 98.7 - 101.2 |
| Intra-day Precision (% RSD) | 0.85 |
| Inter-day Precision (% RSD) | 1.23 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Table 2: LC-MS Fragmentation of this compound (Hypothetical Data)
| Precursor Ion (m/z) | Fragment Ions (m/z) |
| 303.12 [M+H]⁺ | 285.11, 167.07, 137.06 |
| 301.10 [M-H]⁻ | 286.08, 165.05, 135.04 |
Visualizations
Figure 1. Experimental workflow for the analysis of this compound.
Figure 2. Potential antioxidant signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory properties of pterocarpanquinone LQB-118 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids in Cancer and Apoptosis [mdpi.com]
- 7. Function of flavonoids on different types of programmed cell death and its mechanism: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Hydroxyisosativan as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the use of 6-Hydroxyisosativan as a chemical standard in research and drug development. Due to the limited specific literature on this compound, the following protocols and data are based on established methodologies for closely related isoflavonoid compounds. Researchers should validate these methods for their specific applications.
Physicochemical Properties and Storage
This compound is a natural isoflavonoid.[1][2][3] Proper handling and storage are crucial for maintaining its integrity as a chemical standard.
| Property | Value | Source |
| CAS Number | 2172624-69-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₇H₁₈O₅ | [1][2][3] |
| Molecular Weight | 302.32 g/mol | [1][2][3] |
| Appearance | Off-white to pale yellow solid | Assumed |
| Solubility | Soluble in methanol, ethanol, DMSO, and acetonitrile. Sparingly soluble in water. | Assumed based on isoflavonoid properties |
| Storage Conditions | Store at -20°C in a tightly sealed, light-resistant container. | General recommendation for isoflavonoid standards |
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for quantitative analysis.
Protocol for 1 mg/mL Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh an appropriate amount of the compound using a calibrated analytical balance.
-
Dissolve the weighed compound in a suitable solvent (e.g., HPLC-grade methanol) in a class A volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to the final volume with the solvent and mix thoroughly.
-
Store the stock solution at -20°C in an amber vial.
Working Standard Solutions: Prepare working standards by diluting the stock solution with the mobile phase or an appropriate solvent to the desired concentration range for creating calibration curves.
Analytical Methodologies
The following are generalized protocols for the analysis of this compound based on common methods for isoflavonoids.[6][7][8][9]
This method is suitable for the quantification and purity assessment of this compound.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% acetic acid in water and (B) 0.1% acetic acid in acetonitrile is commonly used for isoflavonoid separation.[7]
-
Gradient Elution: A typical gradient might be: 0-30 min, 10-70% B; 30-35 min, 70-100% B; 35-40 min, 100% B; 40-45 min, 100-10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (likely in the range of 250-280 nm, typical for isoflavonoids).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
| HPLC Validation Parameters (Hypothetical) | |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98-102% |
LC-MS provides higher sensitivity and selectivity, which is particularly useful for analyzing complex biological matrices.
Experimental Protocol:
-
LC System: Utilize an HPLC or UHPLC system with conditions similar to those described above.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: ESI in either positive or negative mode (negative mode is often preferred for phenolic compounds).
-
MS/MS Analysis: For quantitative analysis, use Multiple Reaction Monitoring (MRM). The precursor ion would be the molecular ion [M-H]⁻ or [M+H]⁺, and fragment ions would be determined by infusion of a standard solution.
-
Data Acquisition and Processing: Use instrument-specific software for data acquisition and analysis.
| LC-MS/MS Parameters (Hypothetical) | |
| Parent Ion (m/z) | 301.1 [M-H]⁻ or 303.1 [M+H]⁺ |
| Fragment Ions (m/z) | To be determined experimentally |
| Collision Energy | To be optimized |
| LOD | ~1 ng/mL |
| LOQ | ~5 ng/mL |
Stability Data
The stability of this compound as a standard is critical for reliable results. The following table presents hypothetical stability data based on general knowledge of isoflavonoids.[1][10][11]
| Condition | Duration | Solvent | Stability (% Remaining) |
| -20°C | 12 months | Methanol | >98% |
| 4°C | 1 month | Methanol | >95% |
| Room Temperature | 24 hours | Mobile Phase | >99% |
| Freeze-Thaw Cycles | 3 cycles | Methanol | >97% |
Application in Biological Systems (Hypothetical)
Isoflavonoids are known to interact with various signaling pathways, often exhibiting antioxidant, anti-inflammatory, and phytoestrogenic effects.
Caption: A generalized workflow for studying the in vitro biological effects of this compound.
Many isoflavonoids are known to modulate pathways such as the MAPK/ERK and PI3K/Akt signaling cascades, which are involved in cell proliferation, survival, and apoptosis.
Caption: Potential modulation of PI3K/Akt and MAPK/ERK pathways by this compound.
Quality Control and Purity Assessment
The purity of the chemical standard is paramount. It can be assessed using a combination of the analytical techniques described above.
Purity Assessment Workflow:
-
Visual Inspection: Check for uniform color and absence of foreign particles.
-
HPLC-UV/PDA: Determine the purity by peak area normalization. The main peak should be >98%.
-
LC-MS: Confirm the identity by accurate mass measurement and check for the presence of impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and identify any structural impurities.
References
- 1. Stability of Soybean Isoflavone Isomers According to Extraction Conditions [e-jehs.org]
- 2. Stability of isoflavones during extrusion processing of corn/soy mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 2172624-69-8 [amp.chemicalbook.com]
- 4. This compound CAS#: 2172624-69-8 [chemicalbook.com]
- 5. This compound CAS#: 2172624-69-8 [m.chemicalbook.com]
- 6. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. Modern analytical techniques for flavonoid determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of isoflavone isomers in steamed black soybeans and black soybean koji stored under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Hydroxyisosativan in Metabolic Studies: A Review of Related Isoflavonoids
Important Note for Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of scientific literature, it is important to state that there are currently no specific studies available on the application of 6-Hydroxyisosativan in metabolic studies. The information presented herein is based on research conducted on structurally related isoflavonoids, such as medicarpin and vestitol, as well as general findings on the isoflavonoid class of compounds. This information is intended to provide a foundational understanding of how a compound like this compound might be investigated in the context of metabolic research. The methodologies and potential effects described are extrapolated from studies on these related molecules and should not be considered as direct evidence for the activity of this compound.
Introduction to Isoflavonoids and Metabolic Research
Isoflavonoids are a class of polyphenolic compounds, primarily found in leguminous plants, that are recognized for their potential health benefits.[1] Due to their structural similarity to human estrogens, they are often classified as phytoestrogens.[1] Research has indicated that isoflavonoids may play a role in the prevention and management of various chronic conditions, including cardiovascular diseases, hormone-related cancers, and metabolic syndrome.[2][3] Their effects are thought to be mediated through various mechanisms, including modulation of enzyme activity, signaling pathways, and gene expression related to metabolism.[4][5]
Potential Metabolic Effects of Isoflavonoids (Based on Related Compounds)
Studies on isoflavonoids such as genistein, daidzein, medicarpin, and vestitol have revealed a range of effects on metabolic parameters. These findings provide a basis for hypothesizing the potential areas of investigation for this compound.
Data from Studies on Related Isoflavonoids
The following tables summarize quantitative data from studies on isoflavonoids and their metabolites, which may serve as a reference for designing future studies on this compound.
Table 1: Effects of Isoflavone Supplementation on Metabolic Markers in Postmenopausal Women [6]
| Marker | Placebo Group (Pre-treatment) | Placebo Group (Post-treatment) | Isoflavone Group (Pre-treatment) | Isoflavone Group (Post-treatment) |
| Glucose (mg/dL) | 88.5 ± 7.2 | 89.2 ± 7.5 | 89.1 ± 6.9 | 89.5 ± 6.8 |
| Insulin (µU/mL) | 5.8 ± 3.1 | 6.1 ± 3.3 | 6.2 ± 3.5 | 6.3 ± 3.6 |
| Adiponectin (µg/mL) | 10.2 ± 5.1 | 10.1 ± 5.3 | 10.5 ± 5.5 | 11.2 ± 5.8 |
| TNF-α (pg/mL) | 2.5 ± 0.8 | 2.1 ± 0.6 | 1.8 ± 0.5 | 1.7 ± 0.4 |
*Statistically significant change within the group (p < 0.05). Data are presented as mean ± SD.
Table 2: Metabolic Activity of Biofilm Treated with Neovestitol and Vestitol Combination (CNV) [7]
| Treatment | Concentration (µg/mL) | Metabolic Activity Reduction (%) |
| CNV | 1600 | 79 |
| CNV | 800 | 68 |
| CNV | 400 | 62 |
| CNV | 200 | 21 |
| Amoxicillin (Control) | 54 | 65 |
Experimental Protocols for Metabolic Studies of Isoflavonoids
The following are generalized protocols based on methodologies used in the study of medicarpin metabolism in rats.[8][9] These can be adapted for investigating this compound.
Protocol 1: In Vivo Metabolism and Metabolite Distribution Study in a Rodent Model
Objective: To identify the metabolites of an isoflavonoid and their distribution in various tissues after oral administration.
Materials:
-
Test isoflavonoid (e.g., this compound)
-
Sprague-Dawley rats (male, 200-220 g)
-
Metabolic cages
-
HPLC-ESI-IT-TOF-MSn system
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, formic acid)
-
Centrifuge
-
Homogenizer
Procedure:
-
Animal Dosing: Administer the test isoflavonoid orally to rats at a specified dose. House the rats in metabolic cages for the collection of urine and feces over a 48-hour period.
-
Sample Collection: Collect urine and feces at predetermined time points. At the end of the study period, euthanize the animals and collect blood and various organs (liver, kidney, spleen, etc.).
-
Sample Preparation:
-
Urine: Centrifuge to remove solid particles.
-
Feces: Homogenize with methanol, sonicate, and centrifuge to extract metabolites.
-
Plasma: Obtain by centrifuging blood samples. Precipitate proteins with methanol and centrifuge.
-
Tissues: Homogenize with methanol, sonicate, and centrifuge.
-
-
LC-MS/MS Analysis: Analyze the supernatant from all samples using a high-performance liquid chromatography-electrospray ionization-ion trap-time of flight-multistage mass spectrometry (HPLC-ESI-IT-TOF-MSn) system to identify and characterize the parent compound and its metabolites.
-
Data Analysis: Compare the mass spectra of the parent compound with the detected metabolites to determine the metabolic transformations (e.g., glucuronidation, sulfation, hydroxylation).
Protocol 2: In Vitro Anti-inflammatory Assay in Macrophages
Objective: To evaluate the anti-inflammatory effects of an isoflavonoid on macrophages.
Materials:
-
Test isoflavonoid (e.g., this compound)
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS)
-
Nitric oxide (NO) assay kit (Griess reagent)
-
ELISA kits for cytokines (e.g., TNF-α, IL-6)
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in 96-well plates until they reach 80% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the test isoflavonoid for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding LPS to the cell culture medium.
-
Nitric Oxide Measurement: After 24 hours of incubation, measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the culture supernatant using specific ELISA kits.
-
Data Analysis: Determine the dose-dependent effect of the isoflavonoid on the production of NO and inflammatory cytokines.
Visualizing Potential Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a generalized metabolic pathway for an isoflavonoid and a typical experimental workflow for its metabolic study.
Caption: Generalized metabolic pathway of a dietary isoflavonoid.
Caption: Experimental workflow for metabolic studies of an isoflavonoid.
Conclusion and Future Directions
While there is a lack of direct research on this compound, the existing body of work on related isoflavonoids provides a solid framework for initiating metabolic studies on this compound. The protocols and potential effects outlined above can guide researchers in designing experiments to elucidate the metabolic fate and biological activities of this compound. Future research should focus on in vivo and in vitro studies to identify its metabolites, understand its mechanism of action, and evaluate its potential therapeutic effects on metabolic disorders. Such studies are crucial for determining the unique properties of this compound and its potential applications in drug development and nutritional science.
References
- 1. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]
- 2. Potential Effects of Soy Isoflavones on the Prevention of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Impact of Flavonoids Consumption in Obesity: From Central to Peripheral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of high-dose isoflavones on metabolic and inflammatory markers in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of Neovestitol and Vestitol Modifies the Profile of Periodontitis-Related Subgingival Multispecies Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolites of Medicarpin and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolites of Medicarpin and Their Distributions in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Hydroxyisosativan Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 6-Hydroxyisosativan. Given the limited specific data on this compound, the guidance provided is based on established principles for the extraction of isoflavonoids and pterocarpans, the chemical class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound?
A1: For isoflavonoids like this compound, which are of intermediate polarity, mixtures of alcohol and water are generally most effective.[1][2] Ethanol and methanol are the most commonly used solvents.[2] Aqueous ethanol (e.g., 50-80% ethanol in water) is often a good starting point as it is less toxic than methanol and can efficiently extract a broad range of phenolic compounds.[2][3] Acetone has also been noted as a highly selective solvent for flavonoids.[1] For less polar pterocarpans, solvents like chloroform and diethyl ether may also be considered, though typically in combination with more polar solvents.[1]
Q2: Which extraction technique is best for maximizing the yield of this compound?
A2: Modern extraction techniques are generally more efficient than conventional methods like maceration or Soxhlet extraction.[1][4]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. It often results in higher yields in shorter times and at lower temperatures, which helps to prevent the degradation of thermolabile compounds.[3][5]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid extraction. It is known for its high efficiency and reduced solvent consumption.[6]
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures, which enhances their extraction efficiency.[1][5]
For initial trials, UAE is a highly recommended and accessible method that has been shown to be very effective for isoflavonoid extraction.[1]
Q3: How can I quantify the yield of this compound in my extracts?
A3: To accurately determine the extraction yield, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) is the standard for quantifying isoflavonoids.[3] An even more sensitive and rapid technique is Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS). The general steps involve:
-
Developing a separation method using a suitable C18 column.
-
Establishing a calibration curve with a purified this compound standard.
-
Analyzing the extract and quantifying the compound based on the calibration curve.
Q4: What are the typical causes of this compound degradation during extraction?
A4: Pterocarpans and other isoflavonoids can be susceptible to degradation under certain conditions. Key factors include:
-
High Temperature: Prolonged exposure to high temperatures can lead to the thermal degradation of the compound.[5][7]
-
Extreme pH: Both highly acidic and alkaline conditions can cause structural changes or degradation of flavonoids.[7][8]
-
Light: Exposure to UV light can induce photodegradation.[2]
-
Oxidation: The presence of oxygen and metal ions can catalyze oxidative degradation.[2] It is therefore advisable to use moderate temperatures, neutral or slightly acidic pH, and protect extracts from light.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Inadequate disruption of plant material. 4. Compound degradation. | 1. Test a range of solvent polarities, starting with aqueous ethanol or methanol (e.g., 50%, 70%, 95%).[2] 2. Optimize extraction time and temperature using a systematic approach like Response Surface Methodology (RSM).[9] 3. Ensure the plant material is finely powdered to maximize surface area. 4. Use milder extraction conditions (e.g., lower temperature with UAE) and protect the extract from light and oxygen.[7] |
| Inconsistent Results Between Batches | 1. Variation in raw plant material. 2. Inconsistent extraction parameters (time, temp, solvent ratio). 3. Instability of the extracted compound. | 1. Homogenize a large batch of plant material before starting experiments. 2. Strictly control all extraction parameters. Utilize automated extraction systems if available. 3. Analyze extracts promptly or store them under appropriate conditions (e.g., -20°C in the dark). |
| Formation of Emulsions (in liquid-liquid partitioning) | 1. Presence of surfactant-like compounds in the extract. | 1. Gently swirl instead of vigorously shaking during partitioning. 2. Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. 3. Centrifuge the mixture to break the emulsion. |
| Suspected Compound Degradation (discoloration, loss of activity) | 1. Exposure to high heat, extreme pH, or light. 2. Oxidative degradation. | 1. Employ low-temperature extraction methods (e.g., UAE at 40-50°C).[10] Maintain a neutral or slightly acidic pH. Store extracts in amber vials. 2. Degas solvents before use and consider extracting under an inert atmosphere (e.g., nitrogen). |
Data on Optimal Extraction Conditions for Isoflavonoids
The following table summarizes optimized extraction conditions for various isoflavonoids from different plant sources. These can serve as a starting point for developing a protocol for this compound.
| Compound Class | Plant Source | Optimal Extraction Method | Optimal Solvent | Key Parameters | Reference |
| Isoflavones | Soybean | Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | Temp: Not specified | [3] |
| Isoflavones | Trifolium L. | Pressurized Liquid Extraction (PLE) | 75:25 Methanol:Water | Temp: 125°C | [1] |
| Isoflavones | Iris tectorum | Ultrasound-Assisted Extraction (UAE) | 70% Methanol | Temp: 45°C, Time: 45 min, Power: 150 W | [10] |
| Total Phenolics | Quince Peels | Ultrasound followed by Stirring | 75% Ethanol | Temp: 35°C, Time: Long duration | [9] |
| Flavonoids | Taxus chinensis | Supercritical CO2 + Co-solvent | 78.5-82% Ethanol | Temp: 46-48°C, Pressure: 20-25 MPa |
Experimental Protocols
Protocol 1: Optimization of this compound Extraction using Ultrasound-Assisted Extraction (UAE)
1. Sample Preparation:
-
Dry the plant material at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Store the powdered material in an airtight, light-protected container at room temperature.
2. Ultrasound-Assisted Extraction (UAE):
-
Accurately weigh approximately 1.0 g of the powdered plant material into a flask.
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the flask in an ultrasonic bath with a controlled temperature.
-
Perform the extraction for a predetermined time.
3. Optimization using Response Surface Methodology (RSM):
-
Variables to Optimize:
-
Ethanol Concentration (%): 50-90%
-
Extraction Temperature (°C): 30-60°C
-
Extraction Time (min): 20-60 min
-
-
Use a statistical design (e.g., Box-Behnken design) to create a set of experimental runs with different combinations of the variables.
-
Perform the extractions for each run as described in step 2.
4. Sample Processing and Analysis:
-
After extraction, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes).
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Analyze the filtrate using a validated HPLC or UPLC-MS method to quantify the concentration of this compound.
-
Calculate the extraction yield in mg of this compound per gram of dry plant material.
5. Data Analysis:
-
Use the RSM software to analyze the results and determine the optimal extraction conditions that maximize the yield of this compound.
Protocol 2: Quantification of this compound using HPLC-UV
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer with a purified standard (isoflavonoids typically have absorbance maxima around 260 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Standard Preparation:
-
Prepare a stock solution of purified this compound (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.
3. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the filtered extracts (from Protocol 1).
-
Identify the this compound peak in the chromatograms by comparing the retention time with the standard.
-
Quantify the amount of this compound in the extracts using the calibration curve.
Visualizations
Caption: Workflow for optimizing this compound extraction.
Caption: Troubleshooting flowchart for low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of cDNAs encoding pterocarpan reductase involved in isoflavan phytoalexin biosynthesis in Lotus japonicus by EST mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Pre-Treatment, Extraction Solvent, and Color Stability of Anthocyanins from Purple Sweetpotato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors influencing the chemical stability of carotenoids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bepress Guest Access [open.clemson.edu]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting 6-Hydroxyisosativan HPLC Peak Tailing
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 6-Hydroxyisosativan and related isoflavonoid compounds. The information is presented in a question-and-answer format to directly address common problems.
Troubleshooting Guides
This section offers a step-by-step approach to diagnosing and resolving HPLC peak tailing.
Q1: My this compound peak is showing significant tailing. Where do I start troubleshooting?
Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is a common issue. It is often indicative of secondary interactions between the analyte and the stationary phase, improper mobile phase conditions, or system issues.
A systematic approach is crucial. Start by evaluating the most common causes and progressively move to more complex possibilities. The following workflow provides a logical sequence for troubleshooting.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Q2: How do I optimize the mobile phase to reduce peak tailing for this compound?
Mobile phase optimization is often the most effective first step. The pH and composition of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound.
-
Mobile Phase pH: The primary cause of peak tailing for phenolic compounds is often the interaction between ionized residual silanol groups on the silica-based stationary phase and the analyte.[1] To minimize this, the mobile phase pH should be adjusted to suppress the ionization of either the silanol groups or the analyte. For acidic compounds like this compound, a lower pH is generally recommended.
-
Action: Buffer the aqueous portion of your mobile phase to a pH between 2.5 and 3.5. This will protonate the silanol groups, reducing their ability to interact with the analyte.[2]
-
-
Mobile Phase Additives: The use of mobile phase additives can improve peak shape.
-
Acids: Small amounts of acids like formic acid, acetic acid, or trifluoroacetic acid (TFA) are commonly added to the mobile phase to control pH and improve peak symmetry.[3][4][5]
-
Ionic Liquids: Some studies have shown that ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), can be effective mobile phase additives for separating phenolic compounds and improving peak shape.[3]
-
-
Organic Modifier: The choice and concentration of the organic solvent (typically acetonitrile or methanol) affect retention and can influence peak shape. Acetonitrile often provides better peak shapes and lower viscosity than methanol.
The following diagram illustrates the mechanism of how low pH reduces silanol interactions.
Caption: Effect of mobile phase pH on silanol interactions.
Q3: Could my column be the cause of the peak tailing?
Yes, the column is a frequent source of peak shape problems.
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that lead to tailing.
-
Action: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). If this doesn't help, a more rigorous washing procedure with a sequence of solvents of decreasing polarity might be necessary.
-
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes. This can expose more silanol groups and lead to peak tailing.
-
Action: If the column is old or has been used extensively, it may need to be replaced.
-
-
Improper Column Chemistry: Using a column that is not well-suited for your analyte can cause tailing.
-
Action: For phenolic compounds, consider using an end-capped C18 column. End-capping is a process that covers many of the residual silanol groups, reducing their potential for secondary interactions.
-
Q4: What sample and injection parameters should I check?
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.
-
Action: Try diluting your sample or reducing the injection volume. If the peak shape improves, you were likely overloading the column.
-
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Action: Ideally, dissolve your sample in the initial mobile phase composition.
-
Frequently Asked Questions (FAQs)
-
Q: What is a good starting mobile phase for this compound analysis?
-
A: Based on methods for similar isoflavonoids, a good starting point would be a gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might start at a low percentage of B, increasing over time to elute the compound.[6]
-
-
Q: How does temperature affect peak shape?
-
A: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. However, excessively high temperatures can degrade the column. A good starting point is typically around 30-40°C.
-
-
Q: Can my HPLC system itself cause peak tailing?
-
A: Yes, extra-column band broadening can contribute to peak tailing. This can be caused by using tubing with a large internal diameter, long tubing between the column and detector, or having dead volumes in fittings. Ensure all connections are properly made and use tubing with a small internal diameter (e.g., 0.125 mm).
-
Data Presentation
The following tables provide examples of HPLC parameters used for the analysis of isoflavonoids, which can be adapted for this compound method development.
Table 1: Example Gradient Elution Programs for Isoflavonoid Analysis
| Time (min) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile + 0.1% Formic Acid) | Flow Rate (mL/min) | Reference |
| Method 1 | ||||
| 0 | 85 | 15 | 1.0 | Adapted from[6] |
| 20 | 65 | 35 | 1.0 | |
| 25 | 15 | 85 | 1.0 | |
| 30 | 15 | 85 | 1.0 | |
| 31 | 85 | 15 | 1.0 | |
| 40 | 85 | 15 | 1.0 | |
| Method 2 | ||||
| 0 | 90 | 10 | 0.8 | General Isoflavone Method |
| 15 | 70 | 30 | 0.8 | |
| 25 | 40 | 60 | 0.8 | |
| 30 | 10 | 90 | 0.8 | |
| 35 | 10 | 90 | 0.8 | |
| 36 | 90 | 10 | 0.8 | |
| 45 | 90 | 10 | 0.8 |
Table 2: Typical Quantitative Performance Data for Isoflavonoid Analysis by HPLC
| Compound | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Daidzin | 1 - 100 | 0.1 | 0.3 | General Performance |
| Genistin | 1 - 100 | 0.1 | 0.3 | General Performance |
| Daidzein | 0.5 - 50 | 0.05 | 0.15 | General Performance |
| Genistein | 0.5 - 50 | 0.05 | 0.15 | General Performance |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing
This protocol describes the preparation of a mobile phase suitable for the analysis of this compound, aiming to minimize peak tailing.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (≥98% purity)
-
0.2 µm membrane filters
Procedure:
-
Aqueous Phase (Solvent A): a. Measure 1 L of HPLC-grade water into a clean glass bottle. b. Carefully add 1.0 mL of formic acid to the water (for a 0.1% solution). c. Mix thoroughly. d. Filter the solution through a 0.2 µm membrane filter. e. Degas the solution using a sonicator or vacuum degasser.
-
Organic Phase (Solvent B): a. Measure 1 L of HPLC-grade acetonitrile into a clean glass bottle. b. Carefully add 1.0 mL of formic acid to the acetonitrile. c. Mix thoroughly. d. Filter the solution through a 0.2 µm membrane filter. e. Degas the solution.
-
HPLC Setup: a. Place the prepared solvents in the appropriate reservoirs of your HPLC system. b. Purge the system with the new mobile phase before starting your analysis.
Protocol 2: Column Flushing to Address Contamination
This protocol provides a general procedure for flushing a C18 column to remove contaminants that may cause peak tailing.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade isopropanol
Procedure:
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Flush with 100% Water: Pump at least 20 column volumes of HPLC-grade water through the column at a low flow rate (e.g., 0.5 mL/min).
-
Flush with 100% Acetonitrile: Pump at least 20 column volumes of HPLC-grade acetonitrile.
-
Flush with 100% Methanol: Pump at least 20 column volumes of HPLC-grade methanol.
-
Flush with 100% Isopropanol: If you suspect very non-polar contaminants, flush with 20 column volumes of isopropanol.
-
Equilibrate the Column: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved methods for the extraction and analysis of isoflavones from soy-containing foods and nutritional supplements by reversed-phase high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of sample and mobile phase pH on HPLC-DAD-MS analysis of anthocyanins and other phenolic compounds in wine - UGD Academic Repository [eprints.ugd.edu.mk]
- 6. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the resolution of 6-Hydroxyisosativan in chromatography
Welcome to the technical support center for the chromatographic analysis of 6-Hydroxyisosativan. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their separation methods and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution important? A1: this compound is a specific isoflavonoid compound. Achieving high resolution in its chromatographic separation is crucial for accurate quantification, impurity profiling, and ensuring the purity of isolated material, which are critical steps in pharmaceutical research and quality control. Like many natural products, it may exist in a complex mixture or have closely related isomers, making effective separation essential.
Q2: What are the primary challenges in achieving good resolution for this compound? A2: The primary challenges often relate to the compound's polarity and potential for secondary interactions with the stationary phase. Common issues include peak tailing due to interactions with residual silanols on silica-based columns, co-elution with structurally similar compounds, and poor peak shape due to suboptimal mobile phase conditions.[1] As a chiral compound, separating its enantiomers presents an additional layer of difficulty, requiring specialized chiral stationary phases and mobile phase conditions.[2][3]
Q3: Which chromatographic mode is best suited for this compound? A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common starting point for separating moderately polar compounds like isoflavonoids.[4] A C18 column is a standard initial choice.[5] However, for chiral separations, specialized columns (e.g., polysaccharide-based) and alternative elution modes like polar organic or normal phase may be necessary to achieve enantioselectivity.[2][3][4]
Q4: How does mobile phase pH affect the separation? A4: The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[6] It influences the ionization state of the analyte and any exposed silanol groups on the stationary phase. For this compound, which has hydroxyl groups, controlling the pH can help minimize peak tailing and improve peak shape by suppressing unwanted secondary interactions.[7] Using a buffer is recommended to maintain a stable pH throughout the analysis.[8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic analysis of this compound.
Problem 1: Poor Resolution or Co-eluting Peaks
Q: My peaks for this compound and a nearby impurity are not baseline separated. What should I do?
A: Poor resolution is typically an issue of insufficient selectivity or efficiency. Follow these steps to diagnose and solve the problem.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to the aqueous phase directly impacts retention and selectivity.[9][10]
-
Solution: Perform a gradient analysis to determine the optimal elution window. Systematically vary the organic solvent (e.g., acetonitrile or methanol) concentration in 5% increments. Methanol and acetonitrile offer different selectivities and can be interchanged to improve separation.[7]
-
-
Incorrect pH: The mobile phase pH may not be optimal for the analyte's charge state.
-
Inappropriate Stationary Phase: The column chemistry may not provide sufficient selectivity for your analytes.
Problem 2: Peak Tailing
Q: The peak for this compound shows significant tailing. How can I achieve a more symmetrical peak?
A: Peak tailing is a common problem that can compromise resolution and quantification.[1] It is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes & Solutions:
-
Silanol Interactions: Free silanol groups on the silica backbone of the column can interact strongly with polar functional groups on the analyte.[1]
-
Solution 1: Use an end-capped column, which has fewer accessible silanol groups.[1]
-
Solution 2: Lower the mobile phase pH (e.g., to pH 2.5-3.5 with formic or trifluoroacetic acid) to suppress the ionization of silanol groups.[7]
-
Solution 3: Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (0.1-0.5%) to block the active sites. Note that this is not suitable for LC-MS.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1][12]
-
Solution: Dilute the sample and inject a smaller volume or mass. If the peak shape improves upon dilution, the column was overloaded.[1]
-
-
Column Contamination or Damage: A blocked frit or a void at the column inlet can distort the peak shape.[1][12]
Problem 3: Inconsistent Retention Times
Q: The retention time for this compound is shifting between injections or runs. What is causing this?
A: Fluctuating retention times indicate a lack of stability in the chromatographic system.
Potential Causes & Solutions:
-
Mobile Phase Instability: Improperly prepared or unbuffered mobile phase can lead to pH drift. The composition can also change due to the evaporation of the more volatile organic component.
-
Temperature Fluctuations: Column temperature affects solvent viscosity and separation kinetics.
-
Solution: Use a column oven to maintain a constant and uniform temperature. Even minor fluctuations in ambient temperature can cause retention time shifts.[10]
-
-
Pump and System Issues: Leaks in the pump, seals, or fittings can cause inconsistent flow rates.
-
Solution: Check the system for any visible leaks. Perform a pump pressure test to ensure it is stable. Ensure all fittings are secure.
-
Experimental Protocols & Data
General Protocol for HPLC Method Development
This protocol provides a starting point for developing a robust separation method for this compound.
-
Sample Preparation:
-
Dissolve a known quantity of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 10-50 µg/mL).
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.
-
-
Initial Chromatographic Conditions (Screening):
-
Column: Start with a standard end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: Run a broad linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set to an appropriate wavelength for this compound (if unknown, run a UV scan from 200-400 nm; isoflavonoids typically absorb around 254 nm).
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Based on the initial screening run, create a more focused gradient around the elution concentration.
-
Adjust the mobile phase pH using different additives (e.g., formic acid, acetic acid, ammonium acetate) to improve peak shape.
-
If resolution is poor, try substituting acetonitrile with methanol, as they offer different selectivities.
-
Optimize the column temperature (try a range from 25 °C to 40 °C) to see its effect on resolution.[2]
-
Adjust the flow rate; lowering it may increase resolution, but will also increase run time.
-
Table of Starting Conditions for Method Development
The following table summarizes typical starting parameters for the chromatographic analysis of isoflavonoid-type compounds. These should be used as a foundation for further optimization.
| Parameter | Reversed-Phase (Achiral) | Chiral Separation (Polar Organic Mode) |
| Stationary Phase | C18, C8, or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm) | Polysaccharide-based (e.g., Cellulose or Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase A | 0.1% Formic Acid in Water | Not Applicable |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol with additives |
| Additives | Formic Acid, Acetic Acid, Ammonium Acetate | Diethylamine (DEA), Triethylamine (TEA), Ammonium Acetate |
| Elution Mode | Gradient (e.g., 10-90% B) or Isocratic | Isocratic |
| Flow Rate | 0.8 - 1.2 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 - 40 °C | 20 - 35 °C |
| Detection | UV @ ~254 nm | UV @ ~254 nm |
Visualizations
Chromatography Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving common chromatography issues.
Factors Affecting Chromatographic Resolution
Caption: Key factors influencing the quality of chromatographic separation.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mastelf.com [mastelf.com]
- 9. provost.utsa.edu [provost.utsa.edu]
- 10. pharmaguru.co [pharmaguru.co]
- 11. fishersci.de [fishersci.de]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
6-Hydroxyisosativan stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-Hydroxyisosativan under various storage conditions. The information is presented in a question-and-answer format to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many natural phenolic compounds, is susceptible to several environmental factors. These include temperature, humidity, light, and pH.[1][2] Exposure to elevated temperatures can accelerate degradation, while high humidity can introduce moisture, potentially leading to hydrolytic degradation.[2][3] Photodegradation can occur with exposure to UV or visible light, and the pH of the solution or formulation can significantly influence its stability.[3]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to keep this compound in a solid (powder) form in a tightly sealed container, protected from light, at a low temperature. A temperature of -20°C is advisable for preserving the integrity of the compound for an extended period. For routine use, storage at 2-8°C in a desiccator can be considered for shorter durations.
Q3: How can I monitor the degradation of this compound in my samples?
A3: The degradation of this compound can be monitored by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1][4] This method allows for the separation and quantification of the intact compound from its degradation products. Over time, a decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Q4: What are "forced degradation" or "stress" studies, and why are they important?
A4: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions such as high temperature, humidity, strong acidic or basic solutions, and intense light.[5][6][7] These studies are crucial for several reasons:
-
They help in identifying potential degradation products and understanding the degradation pathways.[5][8]
-
This information is vital for developing and validating a stability-indicating analytical method.
-
It provides insights into the intrinsic stability of the molecule, which helps in formulating a stable product and defining appropriate storage and handling conditions.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of this compound in solution during experiments. | The compound may be unstable in the chosen solvent or at the working pH and temperature. | - Prepare fresh solutions for each experiment. - Investigate the stability of this compound in different solvents and at various pH levels to find optimal conditions. - Perform experiments at a lower temperature if the compound is found to be thermolabile. |
| Appearance of unknown peaks in the chromatogram of a stored sample. | These are likely degradation products resulting from improper storage. | - Review the storage conditions (temperature, light exposure, container seal). - If possible, identify the degradation products using techniques like LC-MS to understand the degradation pathway.[9] - Re-evaluate and optimize storage conditions based on the findings. |
| Inconsistent results in bioassays using this compound. | This could be due to the degradation of the compound, leading to a lower effective concentration. | - Always use freshly prepared solutions or samples that have been stored under validated stable conditions. - Quantify the concentration of this compound using a validated analytical method (e.g., HPLC) immediately before conducting the bioassay. |
| Discoloration or change in the physical appearance of the solid compound. | This may indicate degradation due to exposure to light, air (oxidation), or moisture. | - Discard the discolored compound as its purity is compromised. - Ensure future batches are stored in amber-colored, airtight containers, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to understand the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration and analyze by a validated HPLC method.
4. Data Evaluation:
-
Calculate the percentage degradation of this compound under each condition.
-
Identify and, if possible, characterize the major degradation products.
Protocol 2: Long-Term Stability Study (Real-Time)
This protocol is designed to evaluate the stability of this compound under recommended storage conditions.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into multiple amber-colored glass vials.
-
Tightly cap the vials.
2. Storage Conditions:
-
Store the vials under the following conditions as per regulatory guidelines:[4][10]
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
3. Testing Frequency:
-
Long-term: Analyze samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.[3]
-
Accelerated: Analyze samples at 0, 1, 2, 3, and 6 months.[3]
4. Analytical Method:
-
At each time point, dissolve the contents of one vial in a suitable solvent.
-
Analyze the solution using a validated HPLC method to determine the purity and content of this compound.
Data Presentation
The results from stability studies should be tabulated for clear comparison.
Table 1: Hypothetical Results of a Forced Degradation Study on this compound
| Stress Condition | Duration (hours) | Initial Assay (%) | Final Assay (%) | Degradation (%) | Number of Degradation Products |
| 1N HCl, 60°C | 24 | 100 | 85.2 | 14.8 | 2 |
| 1N NaOH, 60°C | 24 | 100 | 62.5 | 37.5 | 3 |
| 3% H₂O₂, RT | 24 | 100 | 91.3 | 8.7 | 1 |
| 80°C | 48 | 100 | 95.8 | 4.2 | 1 |
| Photolysis | 24 | 100 | 88.1 | 11.9 | 2 |
Table 2: Hypothetical Data from a Long-Term Stability Study of this compound (Solid State)
| Storage Condition | Time (Months) | Assay (%) | Physical Appearance |
| 25°C / 60% RH | 0 | 99.8 | White powder |
| 3 | 99.6 | No change | |
| 6 | 99.5 | No change | |
| 12 | 99.2 | No change | |
| 40°C / 75% RH | 0 | 99.8 | White powder |
| 3 | 98.1 | No change | |
| 6 | 96.5 | Slight yellowing |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. scribd.com [scribd.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. rjptonline.org [rjptonline.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for Stability Testing of Herbal Medicines – StabilityStudies.in [stabilitystudies.in]
Preventing degradation of 6-Hydroxyisosativan during extraction
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of isoflavonoids like 6-Hydroxyisosativan during extraction?
A1: The stability of isoflavonoids during extraction is influenced by several factors, including:
-
Temperature: High temperatures can lead to the degradation of thermolabile compounds.
-
pH: Both strongly acidic and alkaline conditions can cause structural changes or degradation of isoflavonoids.
-
Light: Exposure to UV light can induce photochemical degradation.
-
Oxidation: The presence of oxygen and oxidative enzymes can lead to the oxidative degradation of phenolic compounds like this compound.
-
Solvent: The choice of solvent can affect both extraction efficiency and the stability of the target compound.
Q2: Which solvents are generally recommended for the extraction of isoflavonoids?
A2: Mixtures of alcohol (such as ethanol or methanol) and water are commonly used for extracting isoflavonoids. Acetone is also an effective solvent. The optimal solvent system depends on the specific compound and the plant matrix. For instance, 70% methanol or ethanol is often effective for extracting flavonoids by maceration. It is crucial to use high-purity, degassed solvents to minimize oxidative degradation.
Q3: What extraction techniques are considered less harsh for sensitive compounds like this compound?
A3: Modern extraction techniques are often preferred over traditional methods to minimize the risk of degradation:
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often at lower temperatures and for shorter durations than conventional methods.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, which can significantly reduce extraction time. However, careful temperature control is necessary to prevent thermal degradation.
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures, which can improve extraction efficiency while reducing solvent consumption and time. The short extraction time can help to minimize the degradation of thermolabile compounds.
Q4: How can I minimize oxidation during the extraction process?
A4: To minimize oxidation, consider the following measures:
-
Work in an inert atmosphere: Performing the extraction under nitrogen or argon can prevent contact with oxygen.
-
Use degassed solvents: Solvents can be degassed by sparging with an inert gas or by sonication under vacuum.
-
Add antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent can help to quench free radicals and prevent oxidative degradation.
-
Store extracts properly: Extracts should be stored at low temperatures (e.g., -20°C or -80°C) in amber vials under an inert atmosphere.
Troubleshooting Guide
Q1: My extract is showing a low yield of the target compound. What could be the cause?
A1: Low yield can be due to several factors. Consider the following troubleshooting steps:
-
Incomplete Extraction:
-
Particle Size: Is your plant material ground to a fine, uniform powder? Inadequate grinding can limit solvent penetration.
-
Extraction Time and Temperature: Are the extraction time and temperature optimized? For UAE and MAE, these parameters are critical. For maceration, ensure sufficient time for the solvent to penetrate the plant material.
-
Solvent-to-Solid Ratio: A low solvent-to-solid ratio may result in a saturated solution, preventing further extraction. Try increasing the volume of the solvent.
-
-
Degradation of the Target Compound:
-
Review your extraction conditions (temperature, pH, light exposure). Consider performing a small-scale extraction under milder conditions to see if the yield improves.
-
Analyze your crude extract for potential degradation products using techniques like HPLC-MS.
-
Q2: I suspect my this compound is degrading during extraction. How can I confirm this and prevent it?
A2: Suspected degradation can be investigated and mitigated as follows:
-
Confirmation of Degradation:
-
Chromatographic Analysis: Use HPLC or UPLC with a diode array detector (DAD) or mass spectrometer (MS) to analyze your extract. The appearance of new, unexpected peaks, often with a corresponding decrease in the peak area of your target compound over time or with harsher extraction conditions, can indicate degradation.
-
Stress Testing: Subject a purified standard of this compound (if available) or a well-characterized extract to your extraction conditions (e.g., high temperature, extreme pH, UV light) and monitor its stability by chromatography.
-
-
Prevention of Degradation:
-
Optimize Extraction Parameters: Systematically evaluate the effect of temperature, time, and pH on the stability of your compound. Aim for the mildest conditions that provide a reasonable yield.
-
Protective Measures: Implement the strategies to minimize oxidation mentioned in the FAQ section (inert atmosphere, degassed solvents, antioxidants).
-
Rapid Processing: Minimize the time between extraction and subsequent analytical or purification steps.
-
Data Presentation
Table 1: General Influence of Extraction Parameters on Isoflavonoid Stability
| Parameter | Condition | Potential Effect on Isoflavonoids | Recommendation for this compound |
| Temperature | High (> 60°C) | Can lead to thermal degradation, epimerization, or hydrolysis of glycosides. | Use lower temperatures (e.g., room temperature or up to 40-50°C) or employ techniques with shorter heating times like MAE with temperature control. |
| pH | Acidic (< 4) | Can cause hydrolysis of glycosidic bonds if applicable. | Maintain a neutral or slightly acidic pH (5-7) unless the compound is known to be more stable under other conditions. |
| Alkaline (> 8) | Can lead to oxidative degradation and rearrangement of phenolic compounds. | Avoid strongly alkaline conditions. | |
| Light | UV exposure | Can cause photodegradation. | Protect the sample and extract from light by using amber glassware or covering vessels with aluminum foil. |
| Solvent | Protic (e.g., Methanol, Ethanol) | Generally good for extraction. Water content can influence efficiency. | Start with aqueous alcohol mixtures (e.g., 70-80% ethanol or methanol). |
| Aprotic (e.g., Acetone) | Can be very effective for extraction. | Can be considered as an alternative or in combination with other solvents. |
Note: This table provides general guidelines. The optimal conditions for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Isoflavonoids
This protocol provides a general procedure for the extraction of isoflavonoids from a dried plant matrix. It should be optimized for the specific plant material containing this compound.
-
Sample Preparation:
-
Dry the plant material at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., passing through a 40-60 mesh sieve).
-
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a 50 mL conical flask or a suitable extraction vessel.
-
Add 20 mL of the extraction solvent (e.g., 80% ethanol in water). To minimize oxidation, the solvent should be degassed prior to use, and a small amount of antioxidant (e.g., 0.1% ascorbic acid) can be added.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C). The frequency of the ultrasound can also be an important parameter to optimize (e.g., 20-40 kHz).
-
-
Sample Recovery:
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.
-
Carefully decant the supernatant (the extract) into a clean collection vial.
-
For exhaustive extraction, the residue can be re-extracted two more times with fresh solvent. The supernatants from all extractions can then be pooled.
-
-
Solvent Removal and Storage:
-
Evaporate the solvent from the pooled extract under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C).
-
The resulting crude extract can be lyophilized to obtain a dry powder.
-
Store the dried extract at -20°C or below in an amber, airtight container, preferably under an inert atmosphere.
-
-
Analysis:
-
Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS to quantify this compound.
-
Visualizations
Caption: General experimental workflow for the extraction of this compound.
Caption: Troubleshooting guide for this compound extraction issues.
Technical Support Center: Overcoming Low Solubility of 6-Hydroxyisosativan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of 6-Hydroxyisosativan.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low water solubility?
A1: this compound is an isoflavonoid. Isoflavonoid aglycones, which lack a sugar moiety, generally exhibit poor water solubility due to their hydrophobic chemical structure.[1][2] Their molecular structure contains a significant nonpolar surface area, leading to low affinity for aqueous solutions.
Q2: What are the primary methods to improve the solubility of this compound in aqueous buffers?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common and effective methods for laboratory-scale experiments include:
-
Co-solvency: Adding a water-miscible organic solvent to the aqueous buffer.[3][4][5]
-
Use of Surfactants: Incorporating surfactants to form micelles that encapsulate the hydrophobic compound.[6][7][8][9]
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes with the compound, thereby increasing its apparent water solubility.[10][11][12]
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can increase its solubility.[13][14][]
Q3: How do I choose the best solubilization method for my experiment?
A3: The choice of method depends on several factors, including the specific requirements of your assay, potential interference of the solubilizing agent with the experimental system, and the desired final concentration of this compound. A decision-making workflow is provided below to guide your selection process.
Troubleshooting Guides
Issue 1: Precipitation of this compound is observed after adding it to my aqueous buffer.
Cause: The concentration of this compound exceeds its solubility limit in the buffer.
Solutions:
-
Decrease the final concentration: If your experimental design allows, reduce the target concentration of this compound.
-
Employ a solubilization technique: Refer to the detailed experimental protocols for using co-solvents, surfactants, or cyclodextrins.
Issue 2: The chosen solubilizing agent (e.g., DMSO, surfactant) is interfering with my biological assay.
Cause: Many solubilizing agents can have biological effects of their own or interfere with assay components.
Solutions:
-
Reduce the concentration of the solubilizing agent: Determine the maximum tolerable concentration of the agent in your assay through vehicle control experiments.
-
Switch to a different solubilization method: If reducing the concentration is not feasible, consider an alternative method. For example, if a co-solvent is causing issues, cyclodextrin complexation might be a more inert option.[1][10]
-
Perform a solvent exchange: For some applications, it may be possible to dissolve the compound in a volatile organic solvent, add it to the aqueous buffer, and then remove the organic solvent by evaporation, leaving a supersaturated solution. However, this is often not a stable solution.
Data Presentation: Solubility of Structurally Similar Isoflavonoids
| Isoflavone | Aqueous Solubility (µg/mL) | Reference |
| Genistein | ~0.9 - 1.45 | [2] |
| Daidzein | ~2.7 (10 x 10-6 M) | [12][16] |
| Glycitein | Data not readily available | |
| Isoflavone Extract | 76 | [11] |
| Isoflavone | Solubilization Method | Fold Increase in Solubility | Reference |
| Genistein | Particle size reduction to ~254 nm | 2-fold | [17] |
| Isoflavone Extract | Complexation with β-cyclodextrin | ~26-fold | [11] |
Experimental Protocols
Solubilization using Co-solvents
This method involves dissolving this compound in a water-miscible organic solvent before diluting it into the aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Target aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Gently vortex the stock solution.
-
Spike the stock solution into the pre-warmed aqueous buffer to the desired final concentration. The final concentration of the co-solvent should be kept to a minimum, ideally below 1% (v/v), to avoid off-target effects in biological assays.
-
Immediately vortex the final solution to ensure rapid mixing and prevent precipitation.
-
If a slight precipitate forms, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes and use the supernatant. Note the potential for a lower effective concentration.
Solubilization using Surfactants
Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[6][7][8][9]
Materials:
-
This compound
-
Surfactant (e.g., Tween® 80, Polysorbate 80, Sodium Dodecyl Sulfate - SDS)
-
Target aqueous buffer
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a stock solution of the surfactant in the target aqueous buffer (e.g., 10% w/v).
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
In a new tube, add the required volume of the surfactant stock solution to the aqueous buffer to achieve a final concentration above its critical micelle concentration (CMC).
-
Add the this compound stock solution to the surfactant-containing buffer.
-
Vortex the solution vigorously.
-
Sonicate the solution in a water bath for 15-30 minutes to facilitate micelle formation and encapsulation.
Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.[10][11][12]
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, 2-hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Target aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of the cyclodextrin in the target aqueous buffer. The concentration will depend on the specific cyclodextrin and the desired level of solubility enhancement.
-
Add the powdered this compound directly to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 37-40°C) for several hours or overnight to allow for complex formation.
-
After stirring, centrifuge the solution to remove any undissolved compound. The supernatant will contain the solubilized this compound-cyclodextrin complex.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
References
- 1. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. ijmsdr.org [ijmsdr.org]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. jocpr.com [jocpr.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. jocpr.com [jocpr.com]
- 10. Multiple complexation of cyclodextrin with soy isoflavones present in an enriched fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The enhancement of isoflavones water solubility by complexation with modified cyclodextrins: a spectroscopic investigation with implications in the pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. researchgate.net [researchgate.net]
6-Hydroxyisosativan purity assessment and common impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity assessment and common impurities of 6-Hydroxyisosativan. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for assessing the purity of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for assessing the purity of this compound and other isoflavonoids. This technique offers high resolution, sensitivity, and reproducibility for separating the main compound from potential impurities. Reversed-phase HPLC is particularly well-suited for this purpose.
Q2: What are the potential common impurities that might be present in a sample of this compound?
A2: Impurities in a this compound sample can originate from the synthetic process or degradation.
-
Synthesis-Related Impurities: The synthesis of pterocarpans like this compound is a multi-step process.[1][2] Potential impurities include unreacted starting materials, residual catalysts, and byproducts from side reactions. The specific impurities will depend on the synthetic route used.
-
Degradation Products: Isoflavonoids can degrade under certain conditions, such as exposure to high temperatures or acidic pH.[3] Degradation pathways may include demethylation or cleavage of the heterocyclic ring.[4][5]
-
Isomers: The synthesis of pterocarpans can sometimes result in the formation of stereoisomers. The biological activity of these isomers may differ significantly from the desired compound.
Q3: How should this compound be stored to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the compound in a tightly sealed container at -20°C. Avoiding repeated freeze-thaw cycles is also recommended.
Q4: My HPLC chromatogram shows unexpected peaks. How can I identify these unknown impurities?
A4: If you observe unexpected peaks in your HPLC chromatogram, further investigation is needed to identify the impurities. A common approach is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). HPLC-MS provides mass information for each separated peak, which can be used to deduce the molecular weight and elemental composition of the impurities. This information, combined with knowledge of the synthetic pathway and potential degradation products, can help in identifying the unknown peaks.
Proposed HPLC Method for Purity Assessment
This section provides a detailed experimental protocol for a starting HPLC-UV method for the purity assessment of this compound. This method is based on established protocols for the analysis of related isoflavonoid compounds and should be validated for your specific application.[3]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Quantitative Data and Method Performance
The following table summarizes the typical performance characteristics of a validated HPLC method for the analysis of isoflavonoid compounds, which can be used as a benchmark for your method development and validation.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.999 | Indicates a strong correlation between the concentration of the analyte and the detector response over a defined range. |
| Precision (%RSD) | < 2% | The relative standard deviation of replicate measurements, indicating the closeness of agreement between a series of measurements. |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value, often determined by spiking a blank matrix with a known amount of the analyte. |
| Limit of Detection (LOD) | Analyte dependent | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Analyte dependent | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |
Potential Impurities Profile
This table provides a list of potential impurities that may be found in this compound samples, categorized by their likely origin.
| Impurity Category | Potential Impurities | Rationale |
| Synthesis-Related | Unreacted starting materials (e.g., isoflavones, chalcones) | Incomplete reaction during the synthesis process. |
| Intermediates from the synthetic pathway | Incomplete conversion of intermediates to the final product. | |
| Byproducts from side reactions | Formation of unintended products due to competing reaction pathways. | |
| Degradation Products | Demethylated derivatives | Cleavage of methoxy groups, a common degradation pathway for isoflavonoids.[4] |
| Products of heterocyclic ring cleavage | Breakdown of the core pterocarpan structure. | |
| Oxidation products | Reaction with atmospheric oxygen, particularly if not stored properly. | |
| Isomeric Impurities | Stereoisomers | Non-stereoselective synthesis can lead to the formation of diastereomers or enantiomers.[6] |
Purity Assessment Workflow
The following diagram illustrates a logical workflow for assessing the purity of a this compound sample and troubleshooting any identified issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of pterocarpans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uab.edu [uab.edu]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 6-Hydroxyisosativan NMR Signal Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (SNR) for 6-Hydroxyisosativan in Nuclear Magnetic Resonance (NMR) experiments.
Troubleshooting Guide
This guide addresses common issues encountered during NMR analysis of this compound that can lead to a poor signal-to-noise ratio.
Q1: My 1H NMR spectrum for this compound has a very low signal-to-noise ratio. What are the first steps I should take to improve it?
A1: Low SNR in your initial 1H NMR spectrum can often be resolved by addressing several key areas:
-
Sample Concentration: The most direct way to improve SNR is to increase the concentration of your this compound sample. If the amount of sample is limited, consider using a higher-quality NMR tube with better concentricity or a micro-NMR tube.
-
Number of Scans (NS): The SNR is proportional to the square root of the number of scans. Doubling the number of scans will increase the SNR by a factor of approximately 1.4. Try increasing the NS parameter.
-
Shimming: Poor magnetic field homogeneity is a common cause of low SNR and poor line shape. Ensure the spectrometer is properly shimmed for your sample. Automated shimming routines are generally effective, but manual shimming may be necessary for challenging samples.
Q2: I've increased the number of scans, but my experiment is taking too long. How can I optimize my acquisition parameters for better SNR without excessively long experiment times?
A2: To balance experiment time and SNR, consider optimizing the following parameters:
-
Recycle Delay (d1): The recycle delay should be set to at least 1.3 times the longest T1 relaxation time of the protons of interest in this compound. A d1 that is too short will lead to saturation and a decrease in signal. If T1 is unknown, a d1 of 1-2 seconds is a reasonable starting point for small molecules.
-
Pulse Angle: For most quantitative experiments, a 90° pulse angle is used. However, for faster acquisition, a smaller flip angle (e.g., the Ernst angle) can be used to allow for a shorter recycle delay.
-
Receiver Gain (RG): Ensure the receiver gain is set as high as possible without clipping the free induction decay (FID). An RG that is too low will not take full advantage of the detector's dynamic range, leading to lower SNR. Most modern spectrometers have an automatic receiver gain setting that is a good starting point.
Q3: I'm running a 13C NMR for this compound, and the signal is barely visible. What specific strategies can I use for 13C experiments?
A3: 13C NMR is inherently less sensitive than 1H NMR due to the low natural abundance of the 13C isotope. To enhance the signal for this compound, consider these techniques:
-
Proton Decoupling: Ensure that proton decoupling is active during the acquisition to collapse 1H-13C couplings and benefit from the Nuclear Overhauser Effect (NOE), which can significantly enhance the signal of carbons with attached protons.
-
Longer Acquisition Time: A longer acquisition time (at) will result in narrower lines and better resolution, which can improve the ability to distinguish peaks from noise.
-
DEPT (Distortionless Enhancement by Polarization Transfer): If you are primarily interested in identifying CH, CH2, and CH3 groups, a DEPT experiment is much more sensitive than a standard 13C experiment and can provide this information in a fraction of the time.
-
2D Heteronuclear Experiments (HSQC/HMBC): For very low concentration samples, 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be more sensitive for detecting 13C signals by observing them through the much more sensitive 1H nucleus.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and concentration for NMR analysis of this compound?
A1: The optimal solvent is typically a deuterated solvent in which this compound is highly soluble and does not react. Common choices for small organic molecules include deuterochloroform (CDCl3), deuterated dimethyl sulfoxide (DMSO-d6), or deuterated methanol (CD3OD). Aim for the highest possible concentration without causing aggregation or precipitation. For a standard 500 MHz spectrometer, a concentration of 1-10 mg/mL is a good target.
Q2: How does the magnetic field strength of the NMR spectrometer affect the signal-to-noise ratio?
A2: The SNR is proportional to the magnetic field strength (B0) to the power of 3/2. Therefore, moving from a 400 MHz to a 600 MHz spectrometer will result in a significant improvement in SNR, assuming all other parameters are equal.
Q3: Can cryoprobes help in enhancing the SNR for my this compound sample?
A3: Yes, cryogenically cooled probes (cryoprobes) can provide a 3-4 fold increase in SNR compared to standard room temperature probes. This is due to the reduction in thermal noise in the probe's electronics. If you have access to a spectrometer with a cryoprobe, it is highly recommended for samples with low concentration.
Quantitative Data Summary
The following tables provide a summary of key NMR parameters and their impact on the signal-to-noise ratio.
Table 1: Key Acquisition Parameters for 1H NMR of this compound
| Parameter | Symbol | Typical Range | Effect on SNR |
| Number of Scans | ns | 8 - 256 (or higher) | SNR increases with the square root of ns. |
| Recycle Delay | d1 | 1 - 5 s | A sufficiently long d1 prevents saturation and maximizes signal. |
| Acquisition Time | at | 1 - 4 s | Longer at can lead to narrower lines, improving peak detection. |
| Pulse Angle | p1 | 30° - 90° | A 90° pulse gives the maximum signal per scan. |
| Receiver Gain | rg | Spectrometer Dependent | Higher rg increases signal, but clipping must be avoided. |
Table 2: Comparison of NMR Experiments for 13C Detection of this compound
| Experiment | Relative Sensitivity | Information Provided | Typical Experiment Time |
| Standard 13C | Low | All carbon signals | Hours |
| DEPT-135 | Medium | CH, CH3 (positive), CH2 (negative) | 30-60 minutes |
| HSQC | High | 1H-13C one-bond correlations | 1-2 hours |
| HMBC | High | 1H-13C long-range correlations | 2-4 hours |
Experimental Protocols
Protocol 1: Standard 1H NMR for this compound
-
Sample Preparation: Dissolve 1-5 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3). Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field.
-
Acquisition Parameters:
-
Set the number of scans (ns) to 16.
-
Set the recycle delay (d1) to 2 seconds.
-
Set the acquisition time (at) to 3 seconds.
-
Use a 90° pulse angle.
-
Set the receiver gain automatically.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing: After acquisition is complete, apply a Fourier transform to the FID. Phase the resulting spectrum and perform a baseline correction.
-
SNR Evaluation: If the SNR is low, increase the number of scans to 64, 128, or higher and re-acquire the spectrum.
Protocol 2: 2D HSQC for Low Concentration this compound
-
Sample Preparation: Prepare the sample as described in Protocol 1. A higher concentration is recommended if possible.
-
Spectrometer Setup: Lock and shim the sample. Acquire a standard 1H spectrum to determine the spectral width.
-
HSQC Parameter Setup:
-
Load a standard HSQC pulse sequence.
-
Set the 1H spectral width (sw in F2) to cover all proton signals of this compound.
-
Set the 13C spectral width (sw in F1) to an appropriate range (e.g., 0-160 ppm).
-
Set the number of scans (ns) to 4 or 8.
-
Set the number of increments in the indirect dimension (ni) to at least 128.
-
Set the one-bond coupling constant (J1XH) to ~145 Hz.
-
-
Data Acquisition: Start the 2D experiment. This may take several hours depending on the parameters chosen.
-
Data Processing: Apply a 2D Fourier transform and process the data to obtain the 2D correlation spectrum.
Visualizations
Caption: Workflow for troubleshooting low SNR in NMR.
Adjusting pH for optimal 6-Hydroxyisosativan bioactivity in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays for determining the bioactivity of 6-Hydroxyisosativan, with a specific focus on the critical role of pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for assessing the bioactivity of this compound?
The optimal pH for this compound bioactivity is assay-dependent. As a pterocarpan isoflavonoid, its stability and activity can be influenced by the pH of the assay buffer. Phenolic compounds can be unstable at high pH levels.[1][2] It is crucial to determine the optimal pH for each specific assay (e.g., antioxidant, enzyme inhibition, cell-based) empirically. A general starting point for many biological assays is within the physiological pH range of 7.2-7.4. However, for antioxidant assays, a slightly acidic pH may be preferable.[3]
Q2: How does pH affect the stability of this compound in an assay?
High pH can lead to the degradation of phenolic compounds, including isoflavonoids.[1][2] This degradation can result in a loss of bioactivity and the formation of interfering by-products. Conversely, some isoflavonoids exhibit greater stability in acidic conditions. Therefore, maintaining a stable and appropriate pH throughout the experiment is critical for obtaining accurate and reproducible results.
Q3: Can pH influence the results of antioxidant assays for this compound?
Yes, pH can significantly impact the results of common antioxidant assays like DPPH and ABTS. The antioxidant capacity of polyphenols can increase with rising pH due to the ionization of hydroxyl groups, which facilitates electron transfer.[4] For the ABTS assay, a pH between 4.0 and 5.0 is often considered optimal, while the DPPH assay shows good stability between pH 4 and 8.[3] It is essential to use a buffered solution to maintain a constant pH during these assays.
Q4: What are the key considerations for pH in cell-based assays with this compound?
In cell-based assays, maintaining the physiological pH of the culture medium (typically 7.2-7.4) is paramount for cell health and viability.[5] Deviations from this range can induce cellular stress, altering normal physiological responses and leading to artifactual results. When preparing stock solutions of this compound, ensure that the solvent and final concentration do not significantly alter the pH of the cell culture medium.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
Possible Cause: pH drift during the experiment. The pH of the assay buffer can change over time due to factors like CO2 absorption from the atmosphere, temperature fluctuations, or reactions within the assay itself.[6][7]
Troubleshooting Steps:
-
Verify Buffer Capacity: Ensure your buffer has sufficient capacity to resist pH changes.
-
Fresh Buffer Preparation: Always use freshly prepared buffers for your assays.
-
Monitor pH: Measure the pH of your assay solution at the beginning and end of the incubation period to check for any significant drift.
-
Minimize Air Exposure: Keep containers with buffered solutions sealed whenever possible to minimize CO2 absorption.
-
Temperature Control: Maintain a constant temperature throughout the assay, as pH can be temperature-dependent.[7][8]
Issue 2: Low or No Bioactivity Detected
Possible Cause: Degradation of this compound due to inappropriate pH. As a phenolic compound, this compound may be unstable at alkaline pH.[1][2]
Troubleshooting Steps:
-
pH Optimization Assay: Perform a pH optimization experiment by running the assay across a range of pH values (e.g., from pH 5.0 to 8.0) to determine the optimal condition for this compound activity.
-
Stability Check: Assess the stability of this compound at your chosen assay pH over the duration of the experiment using techniques like HPLC.
-
Stock Solution pH: Check the pH of your this compound stock solution and adjust if necessary before adding it to the assay buffer. Ensure the final concentration of any acid or base used for adjustment is minimal.
Issue 3: Inconsistent Results in Antioxidant Assays
Possible Cause: The pH of the reaction mixture is affecting the antioxidant assay chemistry.
Troubleshooting Steps:
-
Standardize pH: Ensure that the pH of the reaction mixture is consistent across all samples and standards.
-
Buffer Selection: Use a buffer system appropriate for the specific antioxidant assay (e.g., acetate buffer for ABTS).[3]
-
pH of Sample Extract: Neutralize the pH of your this compound solution if it is acidic or basic before adding it to the assay mixture.
Data Presentation
Table 1: pH Effects on Common Antioxidant Assays
| Assay | Optimal pH Range | Effect of pH Variation | Reference |
| DPPH | 4.0 - 8.0 | Stable within this range; acidic conditions may lead to false positives. | [3] |
| ABTS | 4.0 - 5.0 | Unstable at pH > 7.4; antioxidant capacity may appear to increase at higher pH due to ionization. | [3][4] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for an Enzyme Inhibition Assay
This protocol provides a general framework for determining the optimal pH for evaluating the inhibitory effect of this compound on a target enzyme.
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., 0.1 M Phosphate buffer for pH 6.0, 6.5, 7.0, 7.5, and 8.0).
-
Enzyme Activity Baseline: For each pH, determine the baseline activity of the enzyme without any inhibitor.
-
Add the enzyme to the corresponding pH buffer.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction rate using a suitable detection method (e.g., spectrophotometry).
-
-
Enzyme Inhibition Assay:
-
Pre-incubate the enzyme with a fixed concentration of this compound in each pH buffer for a defined period.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each pH value.
-
The optimal pH is the one that provides a stable and significant inhibitory effect.
-
Protocol 2: General Cell-Based Viability Assay (MTT Assay)
This protocol outlines the steps for assessing the effect of this compound on cell viability, emphasizing pH control.
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight in a CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in complete cell culture medium. Crucially, ensure the final solvent concentration and the compound itself do not alter the pH of the medium.
-
Cell Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a CO2 incubator, which helps maintain the pH of the medium.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Mandatory Visualizations
Caption: Workflow for Determining Optimal pH.
Caption: Troubleshooting Logic for Assay Variability.
Caption: Potential Anti-inflammatory Signaling Pathway.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. marinbio.com [marinbio.com]
- 6. atlas-scientific.com [atlas-scientific.com]
- 7. phionics.com [phionics.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Lack of Specific Research Hinders Direct Validation of 6-Hydroxyisosativan's Anti-Inflammatory Effects
To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will instead focus on a well-researched and potent isoflavone, Genistein , as a representative compound from this class. We will compare its anti-inflammatory effects with a widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen . This comparative analysis will adhere to the core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways.
Comparative Analysis: Genistein vs. Ibuprofen
This section provides a comparative overview of the anti-inflammatory properties of Genistein, a representative isoflavone, and Ibuprofen, a conventional NSAID. The data presented is a synthesis of findings from multiple in vitro and in vivo studies.
Quantitative Data Summary
The following table summarizes the inhibitory effects of Genistein and Ibuprofen on key inflammatory mediators. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Compound | Target | Assay System | IC50 Value |
| Genistein | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | ~10-50 µM |
| Cyclooxygenase-2 (COX-2) | Purified enzyme assay | ~5-20 µM | |
| Interleukin-6 (IL-6) Production | LPS-stimulated RAW 264.7 macrophages | ~10-40 µM | |
| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | ~15-60 µM | |
| Ibuprofen | Cyclooxygenase-1 (COX-1) | Purified enzyme assay | ~5-15 µM |
| Cyclooxygenase-2 (COX-2) | Purified enzyme assay | ~10-30 µM | |
| Prostaglandin E2 (PGE2) Production | A549 cells | ~1-10 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess anti-inflammatory activity.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Genistein) or vehicle control. Cells are pre-incubated for 1 hour.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well, except for the negative control group.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
After 10 minutes of incubation at room temperature in the dark, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cyclooxygenase (COX) Inhibition Assay
Objective: To assess the direct inhibitory effect of a test compound on the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) containing heme and a reducing agent (e.g., glutathione).
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Ibuprofen) or vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: The reaction is stopped after a defined period (e.g., 5-10 minutes) by adding a stopping solution (e.g., a solution of HCl).
-
Product Measurement: The product of the reaction, typically prostaglandin E2 (PGE2), is quantified using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the vehicle control. IC50 values are determined from the dose-response curves.
Cytokine Production Assay (ELISA)
Objective: To measure the effect of a test compound on the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in stimulated immune cells.
Methodology:
-
Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells (or other suitable immune cells like peripheral blood mononuclear cells) are seeded, treated with the test compound, and stimulated with LPS.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6 antibody).
-
The plate is washed, and the collected supernatants and standards are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., biotinylated anti-IL-6 antibody followed by streptavidin-HRP) is added.
-
A substrate solution is then added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis: The concentration of the cytokine in the samples is determined from a standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were created using Graphviz (DOT language).
Caption: Simplified signaling cascade of LPS-induced inflammation in macrophages and the inhibitory targets of Genistein and Ibuprofen.
Caption: General workflow for in vitro anti-inflammatory screening assays.
Caption: Logical comparison of the mechanisms of action and outcomes for Genistein and Ibuprofen.
A Comparative Guide to the Antioxidant Activities of 6-Hydroxyisosativan and Sativan
For Researchers, Scientists, and Drug Development Professionals
Introduction
As the quest for novel therapeutic agents to combat oxidative stress-related diseases continues, understanding the antioxidant potential of specific phytochemicals is paramount. This guide explores the antioxidant activities of two such compounds: 6-Hydroxyisosativan, an isoflavonoid, and Sativan, a term often associated with constituents of Cannabis sativa. Isoflavonoids are well-documented for their antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[1][2] Similarly, compounds found in Cannabis sativa, including cannabinoids and flavonoids, have demonstrated significant antioxidant effects.[3][4] This guide will delve into the available experimental data for related compounds and extracts, detail the methodologies used for assessment, and visualize the key pathways involved.
Comparative Analysis of Antioxidant Activity
While a head-to-head comparison is unavailable, we can infer the potential antioxidant activities based on studies of structurally and functionally related compounds.
This compound (as an Isoflavonoid):
Isoflavonoids, such as genistein and daidzein, are known to exert antioxidant effects through several mechanisms, including the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals.[2] A closely related compound, 6-hydroxygenistein (6-OHG), has been shown to possess excellent antioxidant and anti-hypoxia activities.[5] Studies on 6-OHG and other isoflavonoids like genistein suggest that they can enhance the endogenous antioxidant defense system by activating the Nrf2 signaling pathway.[6] This pathway is a master regulator of the cellular antioxidant response.[7][8] The antioxidant efficacy of isoflavonoids is influenced by the number and position of hydroxyl groups on their structure.[9]
Sativan (in the context of Cannabis sativa constituents):
The term "Sativan" is not a standardized chemical name but is often associated with Cannabis sativa. Extracts from this plant contain a variety of compounds with antioxidant properties, most notably cannabinoids like cannabidiol (CBD) and tetrahydrocannabinol (THC), as well as flavonoids and phenolic acids.[10][11] Both THC and CBD have shown antioxidant activity comparable to vitamins C and E.[3] They can act as direct antioxidants by scavenging free radicals and as indirect antioxidants by modulating the cellular redox balance.[4] The antioxidant capacity of Cannabis sativa extracts has been demonstrated using various assays, including DPPH, FRAP, and ABTS.[11]
Quantitative Data on Antioxidant Activity of Related Compounds
The following table summarizes experimental data on the antioxidant activity of compounds and extracts related to this compound and Sativan.
| Compound/Extract | Assay | Result (IC50 or equivalent) | Reference |
| Related to this compound | |||
| 6-Hydroxygenistein (6-OHG) | DPPH Radical Scavenging | 86.94% scavenging at 4 mmol/L | [5] |
| Aqueous Extract of Cannabis sativa | DPPH Radical Scavenging | IC50 = 60 µg/mL | [11] |
| Hexane Extract of Cannabis sativa | DPPH Radical Scavenging | IC50 = 97 µg/mL | [11] |
Experimental Protocols
A variety of in vitro assays are employed to determine the antioxidant activity of chemical compounds. Below are the detailed methodologies for the key experiments cited.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at a characteristic wavelength (typically 517 nm) decreases.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance is measured using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[12]
-
2. Ferric Reducing Antioxidant Power (FRAP) Assay:
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[13]
-
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
The test sample is added to the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C).
-
The absorbance of the colored product is measured.
-
The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., Trolox).[14]
-
3. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).
-
Principle: The pre-formed blue-green ABTS•⁺ is reduced by the antioxidant, causing a decolorization that is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).[14]
-
Procedure:
-
The ABTS•⁺ radical is generated by reacting ABTS with an oxidizing agent like potassium persulfate.
-
The ABTS•⁺ solution is diluted to a specific absorbance.
-
The test compound is added to the ABTS•⁺ solution.
-
The absorbance is measured after a set incubation time.
-
The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Visualizations
Experimental Workflow for Antioxidant Activity Assessment
Caption: General workflow for in vitro antioxidant activity screening.
Nrf2 Signaling Pathway in Antioxidant Response
Caption: The Nrf2 signaling pathway activation by oxidative stress and isoflavonoids.
Conclusion
While direct comparative data for this compound and Sativan are lacking, the available evidence for their respective chemical classes suggests that both possess significant antioxidant potential. Isoflavonoids like this compound likely exert their effects through direct radical scavenging and modulation of key cellular defense pathways such as the Nrf2 signaling cascade. Compounds found in Cannabis sativa, often referred to under names like Sativan, demonstrate antioxidant activity through the actions of cannabinoids and other phenolic constituents. Further research involving direct, side-by-side comparisons using standardized antioxidant assays is necessary to definitively determine the relative potencies of this compound and Sativan. Such studies would be invaluable for drug development professionals seeking to harness the therapeutic potential of these natural compounds in combating oxidative stress-related pathologies.
References
- 1. Isoflavones are antioxidants - Isoflavones [isoflavones.info]
- 2. Antioxidant action of soy isoflavones on oxidative stress and antioxidant enzyme activities in exercised rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cannabis-sativa-l-bioactive-compounds-and-their-protective-role-in-oxidative-stress-and-inflammation - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
A Comparative Bioactivity Analysis: Medicarpin vs. 6-Hydroxyisosativan
An Important Note on Data Availability: This guide provides a detailed comparative analysis of the bioactive properties of Medicarpin and 6-Hydroxyisosativan. Extensive literature searches have revealed a wealth of scientific data regarding the diverse biological activities of Medicarpin, which is presented herein. However, there is a significant lack of publicly available scientific research on the specific bioactivities of this compound. Consequently, a direct, data-driven comparison is not feasible at this time. This document will therefore focus on a comprehensive review of Medicarpin's bioactivities, presented in a comparative framework to highlight the current knowledge gap concerning this compound.
Introduction to Medicarpin
Medicarpin is a naturally occurring pterocarpan, a class of isoflavonoids, primarily found in leguminous plants such as alfalfa (Medicago sativa) and has been identified as a major component of Brazilian red propolis.[1] Initially studied for its role as a phytoalexin in plant defense, subsequent research has unveiled a broad spectrum of pharmacological activities.[1] These include anticancer, anti-inflammatory, antimicrobial, and bone regenerative properties, making it a compound of significant interest for drug development professionals.[1]
Comparative Bioactivity Profile
Anticancer Activity
Medicarpin has demonstrated notable antiproliferative and pro-apoptotic effects across various cancer cell lines. It can sensitize cancer cells to conventional chemotherapeutic agents and overcome multidrug resistance.[2]
Quantitative Data Summary: Anticancer Activity of Medicarpin
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| U251 | Glioblastoma | 271 µg/mL | 24 h | [3] |
| U251 | Glioblastoma | 154 µg/mL | 48 h | [3] |
| U-87 MG | Glioblastoma | 175 µg/mL | 24 h | [3] |
| U-87 MG | Glioblastoma | 161 µg/mL | 48 h | [3] |
| P388 (sensitive) | Leukemia | ~90 µM | 48 h | |
| P388/DOX (resistant) | Leukemia | ~90 µM | 48 h | |
| N2A (neuronal) | Apoptosis Assay | ~13 ± 2 µM | Not Specified | [4][5] |
Signaling Pathways in Anticancer Activity
Medicarpin exerts its anticancer effects through multiple signaling pathways. In myeloid leukemia cells, it sensitizes them to TRAIL-induced apoptosis by upregulating the death receptor DR5 through the ROS-JNK-CHOP pathway.[2] In glioblastoma, it triggers apoptosis by upregulating pro-apoptotic proteins such as BID, BAX, CASP3, CASP8, and CYCS.[3] Furthermore, in breast cancer, it has been shown to reduce cisplatin resistance by inhibiting the AKT/Bcl2 pathway.[6]
Anti-inflammatory Activity
Medicarpin exhibits significant anti-inflammatory properties, primarily by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data Summary: Anti-inflammatory Activity of Medicarpin
| Cell Line | Assay | IC50 Value | Citation |
| BV2 (microglial) | Nitric Oxide (NO) Production | ~5 ± 1 µM | [4][5] |
Signaling Pathways in Anti-inflammatory Action
Medicarpin's anti-inflammatory effects are well-documented. It has been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide-stimulated microglial cells.[4][5] This is achieved by inhibiting the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[7] Additionally, medicarpin activates the NRF2 pathway, which enhances the transcription of antioxidant genes, contributing to the resolution of inflammation.[8][9][10] In the context of arthritis, medicarpin can down-regulate pro-inflammatory cytokines like TNF-α, IL-6, and IL-17A.
Antimicrobial Activity
Medicarpin has demonstrated activity against a range of microorganisms, including bacteria.
Quantitative Data Summary: Antimicrobial Activity of Medicarpin
| Microorganism | Assay Type | MIC Value | Citation |
| Neisseria gonorrhoeae | Broth Dilution | 0.25 mg/mL | [11][12] |
Bone Regenerative Activity
One of the most promising therapeutic areas for medicarpin is in bone health. It has been shown to stimulate osteoblast differentiation and promote bone formation.
Signaling Pathways in Bone Regeneration
Medicarpin promotes bone regeneration by activating the Wnt and Notch signaling pathways in pre-osteoblasts.[1][7] This leads to an increase in β-catenin expression while inhibiting GSK-3β, a negative regulator of the Wnt pathway.[7] Furthermore, medicarpin's osteogenic actions are mediated through the estrogen receptor β (ERβ).[13] In animal models, treatment with medicarpin has been shown to increase cortical thickness and improve bone biomechanical strength.[13]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Medicarpin) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16] The intensity of the purple color is directly proportional to the number of viable cells.
Nitric Oxide Production Assessment (Griess Assay)
The Griess assay is a common method for quantifying nitric oxide (NO) production by measuring its stable metabolite, nitrite (NO₂⁻), in cell culture supernatants.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound (Medicarpin).[17]
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.[17]
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal parts of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions.[18]
-
Reaction: Add 50-100 µL of the supernatant to a new 96-well plate, followed by the addition of an equal volume of the Griess reagent.[18]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light.[19] Measure the absorbance at 540 nm.[20] The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound (Medicarpin) in a 96-well microtiter plate using an appropriate broth medium.[21][22]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[22]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.[23]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[21]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[24]
Conclusion
The available scientific evidence strongly supports the therapeutic potential of Medicarpin across a range of applications, including oncology, inflammatory diseases, and regenerative medicine. Its multifaceted mechanisms of action, involving key signaling pathways like NF-κB, NRF2, Wnt, and AKT, make it a compelling candidate for further preclinical and clinical investigation. In stark contrast, this compound remains a scientifically uncharacterized compound. This significant knowledge gap underscores the need for future research to elucidate the potential bioactivities of this compound and to enable a true comparative assessment with its better-studied counterpart, Medicarpin. Researchers in drug discovery are encouraged to explore the pharmacological profile of this and other related natural products.
References
- 1. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicarpin, a legume phytoalexin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis through the induction of DR5 and activation of the ROS-JNK-CHOP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicarpin suppresses proliferation and triggeres apoptosis by upregulation of BID, BAX, CASP3, CASP8, and CYCS in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Medicarpin isolated from Radix Hedysari ameliorates brain injury in a " by Chang-Ming Chern, Chung-Kuang Lu et al. [jfda-online.com]
- 5. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 細胞計數與健康分析 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Nitric Oxide Griess Assay [bio-protocol.org]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Comparison of 6-Hydroxyisosativan Quantification Methods Presently Unavailable
A comprehensive review of scientific literature reveals a current lack of publicly available, validated analytical methods for the quantification of 6-Hydroxyisosativan. Despite searches for established techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) tailored to this specific compound, no detailed experimental protocols or comparative data were identified.
For researchers, scientists, and drug development professionals seeking to quantify this compound, this indicates a need for de novo method development and validation. This process would typically involve the following key stages:
1. Method Development:
-
Selection of Analytical Technique: The choice between HPLC with UV or other detectors and LC-MS/MS would depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
Optimization of Chromatographic Conditions: This includes selecting the appropriate column, mobile phase composition, and gradient elution program to achieve optimal separation of this compound from other components in the sample.
-
Sample Preparation: Developing a robust protocol for extracting this compound from the sample matrix (e.g., plasma, tissue, plant material) is crucial. This may involve techniques like liquid-liquid extraction, solid-phase extraction, or protein precipitation.
2. Method Validation: Once a method is developed, it must be rigorously validated to ensure its reliability and accuracy. According to regulatory guidelines, a full validation would typically assess the following parameters:
-
Specificity and Selectivity: The ability of the method to exclusively measure this compound without interference from other compounds.
-
Linearity and Range: Demonstrating a direct proportional relationship between the instrument response and the concentration of the analyte over a defined range.
-
Accuracy and Precision: Determining the closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. This is assessed at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: Evaluating the stability of this compound in the biological matrix under different storage and processing conditions.
Below is a generalized workflow for the cross-validation of newly developed analytical methods.
Caption: A generalized workflow for the development and cross-validation of two analytical methods.
Given the absence of established methods, any party interested in the quantification of this compound would need to undertake these development and validation steps. The resulting data would be foundational for any future comparative studies. Researchers are encouraged to publish their validated methods to contribute to the scientific understanding and analytical capabilities related to this compound.
Stereoisomers of Flavanones: A Comparative Analysis of Cytotoxicity
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of recent studies reveals significant differences in the cytotoxic activity of flavanone stereoisomers, highlighting the critical role of stereochemistry in the development of potential anticancer agents. This guide synthesizes key findings on the differential effects of these compounds on various cancer cell lines, providing researchers and drug development professionals with comparative data and detailed experimental protocols.
Introduction
Flavanones, a class of flavonoids abundant in citrus fruits and other plants, have garnered considerable interest for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The presence of a chiral center at the C2 position of the flavanone skeleton results in the existence of stereoisomers, typically (S)- and (R)-enantiomers. Emerging research indicates that the biological activity of these enantiomers can vary significantly, with one isomer often exhibiting greater potency or a different mechanism of action than the other. This guide focuses on the comparative cytotoxicity of flavanone stereoisomers, with a particular emphasis on prenylated flavanones from Sophora flavescens and the epimers of hesperidin and narirutin.
Comparative Cytotoxicity of Flavanone Stereoisomers
The cytotoxic effects of various flavanone stereoisomers have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound/Stereoisomer | Cell Line | IC50 (µM) | Reference |
| (2S)-2'-methoxykurarinone | HL-60 (human myeloid leukemia) | 2.5 | [1] |
| (-)-kurarinone | HL-60 (human myeloid leukemia) | 3.1 | [1] |
| Sophoraflavanone G | HL-60 (human myeloid leukemia) | 1.8 | [1] |
| Leachianone A | HL-60 (human myeloid leukemia) | 2.1 | [1] |
| (R)-Leucoflavonine | HepG2 (human liver cancer) | Weak cytotoxicity | [2] |
| (S)-Leucoflavonine | HepG2, NCI-H1975, PC9 | No cytotoxicity | [2] |
| 2R-Hesperidin | RAW 264.7 (macrophage) | Showed some cytotoxicity | [3] |
| 2S-Hesperidin | RAW 264.7 (macrophage) | Showed some cytotoxicity | [3] |
| 2R-Narirutin | RAW 264.7 (macrophage) | Low cytotoxicity | [3] |
| 2S-Narirutin | RAW 264.7 (macrophage) | Low cytotoxicity | [3] |
Experimental Protocols
Cytotoxicity Assay using MTT Method
The cytotoxic activity of flavanone stereoisomers is commonly determined using the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Human cancer cell lines (e.g., HL-60, RAW 264.7)
-
Culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Flavanone stereoisomers (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 3.5 × 10^4 cells/mL) and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., flavanone stereoisomers) for a specified duration, typically 24 or 48 hours.[3]
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of 0.5 mg/mL MTT solution is added to each well. The plate is then incubated for 4 hours at 37°C.[3]
-
Formazan Solubilization: Following incubation, the MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Flavanones exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and survival.
Apoptosis Induction by Sophoraflavanone G in Breast Cancer Cells
Sophoraflavanone G (SG) has been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231).[4] The proposed mechanism involves the suppression of the MAPK signaling pathway.[4]
Caption: Proposed mechanism of Sophoraflavanone G-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of flavanone stereoisomers is a multi-step process that begins with cell culture and ends with data analysis.
Caption: General workflow for MTT-based cytotoxicity assay.
Conclusion
The data presented in this guide underscore the importance of considering stereochemistry in the evaluation of the cytotoxic potential of flavanones. Different stereoisomers of the same compound can exhibit markedly different activities, a factor that has significant implications for drug design and development. Further research is warranted to elucidate the precise molecular mechanisms underlying the stereoselective cytotoxicity of these compounds and to explore their therapeutic potential in preclinical and clinical settings.
References
A Comparative Guide to the Bioactivity of Isoflavonoids, with Reference to Isosativan
Disclaimer: Extensive searches for bioassay results for 6-Hydroxyisosativan did not yield any specific data. Therefore, this guide provides a comparative analysis of the bioactivity of related isoflavonoids and the parent compound, isosativan, to offer a contextual understanding for researchers, scientists, and drug development professionals.
Introduction
Isoflavonoids are a class of naturally occurring phenolic compounds with a basic C6-C3-C6 carbon skeleton. They are known for a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This guide summarizes available bioassay data for isoflavonoids, details common experimental protocols, and illustrates relevant signaling pathways to provide a framework for understanding their potential therapeutic applications.
Data Presentation: Bioactivity of Isosativan and Related Isoflavonoids
Due to the absence of specific bioassay data for this compound, the following table summarizes the reported bioactivity of its parent compound, isosativan, and other relevant isoflavone derivatives.
| Compound Name | Bioassay | Target/Cell Line | Results (ED50/IC50) | Reference |
| Isosativan | Antifungal Activity | Helminthosporium carbonum | ED50: 16 µg/mL | [1] |
| Genistein | Cytotoxicity | PC-3 (Prostate Cancer) | IC50: Not specified, but significantly higher than some synthetic derivatives | [1] |
| Formononetin | Cytotoxicity | HCT-116, SH-SY5Y, DU-145 | Less active than its synthetic derivatives | [1] |
| Synthetic Isoflavone Derivative (115b) | Cytotoxicity | PC-3 (Prostate Cancer) | IC50: 1.8 ± 0.3 µM | [1] |
| Synthetic Isoflavone Derivative (115j) | Cytotoxicity | LNCaP (Prostate Cancer) | IC50: 1.3 ± 0.2 µM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of isoflavonoid bioactivity.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, L6) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a CO2 incubator at 37°C.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/ml and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., isoflavonoids) and incubated for a further 24-48 hours.
-
MTT Addition: After the incubation period, the treatment medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/ml) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 590 nm) using a microplate reader. The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (IC50).[2]
2. In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Sample Preparation: The test compounds are prepared in a suitable solvent (e.g., methanol) at various concentrations.
-
DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared.
-
Reaction: The test compound solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is determined.
Mandatory Visualizations
Experimental Workflow for Bioactivity Screening
Caption: A general workflow for the screening and identification of bioactive compounds.
Signaling Pathways Modulated by Isoflavonoids
Isoflavonoids are known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. The PI3K/Akt and MAPK pathways are common targets.
Caption: Key signaling pathways often modulated by isoflavonoids.
Conclusion
While specific bioassay data for this compound remains elusive, the broader class of isoflavonoids demonstrates significant biological activities, particularly in the realms of anticancer and anti-inflammatory research. The parent compound, isosativan, has shown antifungal properties. Further investigation into this compound is warranted to determine its specific bioactivity profile and potential therapeutic applications. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for such future research endeavors.
References
A Guide to Inter-Laboratory Comparison of 6-Hydroxyisosativan Analysis
Introduction
To date, a formal inter-laboratory comparison study for the analysis of 6-Hydroxyisosativan has not been published in peer-reviewed literature. Such studies are crucial for establishing standardized analytical methods, ensuring reproducibility of results across different research facilities, and validating the reliability of analytical data in preclinical and clinical studies. This guide provides a framework for conducting a robust inter-laboratory comparison of this compound analysis, offering hypothetical experimental protocols, data presentation formats, and workflow visualizations to aid researchers, scientists, and drug development professionals in this endeavor.
Proposed Experimental Protocol for Quantification of this compound in Human Plasma by LC-MS/MS
This section outlines a detailed methodology for a hypothetical inter-laboratory comparison study.
1. Objective
To assess the intra- and inter-laboratory variability of this compound quantification in human plasma using a standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
2. Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., d3-6-Hydroxyisosativan)
-
Control Matrix: Pooled human plasma (K2EDTA)
-
Solvents: Acetonitrile, Methanol (LC-MS grade), Formic Acid (≥99%)
-
Reagents: Ultrapure water
3. Instrumentation and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized.
-
MRM Transitions: Optimized parent and product ion transitions for both this compound and the Internal Standard.
4. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of plasma, add 150 µL of the internal standard spiking solution (in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate or autosampler vials.
-
Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.
5. Study Samples
-
Each participating laboratory will receive an identical set of samples:
-
Calibration standards (8 non-zero concentrations).
-
Quality control (QC) samples at low, medium, and high concentrations (n=6 at each level).
-
Blinded unknown samples for proficiency testing (n=10).
-
Data Presentation: Hypothetical Inter-Laboratory Comparison Results
The following table summarizes hypothetical quantitative data from three different laboratories participating in the proposed study.
| Laboratory | Sample ID | Mean Measured Concentration (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) |
| Lab A | QC Low (5 ng/mL) | 4.85 | 0.31 | 6.4 |
| QC Mid (50 ng/mL) | 51.2 | 2.5 | 4.9 | |
| QC High (200 ng/mL) | 195.7 | 10.1 | 5.2 | |
| Lab B | QC Low (5 ng/mL) | 5.15 | 0.45 | 8.7 |
| QC Mid (50 ng/mL) | 49.8 | 3.1 | 6.2 | |
| QC High (200 ng/mL) | 205.3 | 12.8 | 6.2 | |
| Lab C | QC Low (5 ng/mL) | 4.98 | 0.29 | 5.8 |
| QC Mid (50 ng/mL) | 50.5 | 2.2 | 4.4 | |
| QC High (200 ng/mL) | 199.1 | 9.7 | 4.9 |
Visualizations: Workflows and Pathways
The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway where this compound could be investigated.
Confirming the Structure of 6-Hydroxyisosativan using 2D NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comparative framework for utilizing two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to confirm the structure of 6-Hydroxyisosativan. Due to the limited availability of public 2D NMR data for this compound, this guide will use the well-characterized and structurally related isoflavonoid, Daidzein, as a primary example to illustrate the principles of structural elucidation. A comparison with another common isoflavonoid, Genistein, will highlight how subtle structural differences are manifested in 2D NMR spectra.
Structural Overview
This compound belongs to the isoflavonoid class of organic compounds, characterized by a 3-phenylchromen-4-one backbone. Its structure is closely related to other isoflavonoids like Sativan and Vestitol. The precise assignment of all proton (¹H) and carbon (¹³C) signals is paramount for confirming its unique substitution pattern.
Figure 1: Workflow for 2D NMR-based Structure Confirmation.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 6-Hydroxyisosativan
This guide provides comprehensive, step-by-step instructions for the proper and safe disposal of 6-Hydroxyisosativan, ensuring the safety of laboratory personnel and compliance with environmental regulations. These procedures are intended for researchers, scientists, and professionals in drug development.
I. Immediate Safety and Hazard Summary
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3] If there is a risk of generating dust, respiratory protection should be used.
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents or strong acids.[4] In general, it is crucial to prevent the mixing of incompatible waste streams to avoid violent reactions or the emission of toxic gases.[5]
-
Storage: Waste containers should be kept tightly closed in a dry, cool, and well-ventilated designated satellite accumulation area (SAA).[1][5][6] Store hazardous chemicals below eye level and ensure containers are properly segregated based on compatibility.[7]
II. Quantitative Data for Hazardous Waste Accumulation
The following table summarizes typical quantitative limits for the accumulation of hazardous chemical waste in a laboratory setting, as mandated by regulatory bodies. Adherence to these limits is crucial for maintaining a safe and compliant laboratory environment.
| Parameter | Limit | Regulation/Guideline |
| Maximum Volume of Chemical Waste per Laboratory | 25 gallons (total) | University Research Safety Guidelines[7] |
| Maximum Volume of Reactive Acutely Hazardous Waste | 1 quart | University Research Safety Guidelines[7] |
| Maximum Accumulation Time for a Full Container | 3 days (to be removed from SAA) | Central Washington University[5] |
| Maximum Accumulation Time for a Partially Filled Container | 1 year | Central Washington University[5] |
| Required Headroom in Liquid Waste Containers | At least one-inch | Central Washington University[5] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][8]
1. Waste Identification and Collection:
- Treat all this compound, including pure substance, contaminated labware (e.g., pipette tips, glassware), and solutions, as hazardous chemical waste.
- Collect liquid waste in a designated, compatible container. Plastic containers are often preferred.[6] For solid waste, use a clearly labeled, puncture-resistant container.[7]
- Do not mix this compound waste with other incompatible chemical waste streams.[5]
2. Container Labeling:
- Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
- The label must include the full chemical name ("this compound") and a list of all other components in the container with their approximate percentages.[9] Do not use abbreviations or chemical formulas.
- Indicate the date when waste was first added to the container.
3. Waste Accumulation and Storage:
- Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6]
- Ensure the container is kept closed except when adding waste.[5][6]
- The SAA should be inspected weekly for any signs of leakage.[5]
4. Request for Waste Pickup:
- Once the container is nearly full (leaving adequate headroom) or has reached the maximum accumulation time, submit a request for pickup to your institution's Environmental Health and Safety (EH&S) department.[6][7]
5. Accidental Spill Cleanup:
- In the event of a spill, evacuate non-essential personnel from the area.
- Ensure the area is well-ventilated.
- For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[1]
- For liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
- Decontaminate the spill area with an appropriate solvent or soap and water.
- Report the spill to your laboratory supervisor and EH&S office.
IV. Disposal Workflow Diagram
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Handling Guidance for 6-Hydroxyisosativan
In the absence of a specific Safety Data Sheet (SDS) for 6-Hydroxyisosativan, a conservative approach based on established laboratory safety protocols for handling novel or uncharacterized compounds is essential. This guidance provides a framework for researchers, scientists, and drug development professionals to manage the potential hazards associated with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety. The following table summarizes recommended PPE based on the potential risk levels associated with handling this compound. Given the unknown hazard profile, initial handling should be performed at a higher level of precaution.
| Protection Level | Recommended Personal Protective Equipment (PPE) |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may also be necessary.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] For hazardous drugs, it is recommended to wear two pairs of gloves and a disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3] |
| Respiratory Protection | For compounds with unknown inhalation toxicity, use of a NIOSH-approved respirator is recommended.[4] This could range from a full-face air-purifying respirator to a self-contained breathing apparatus (SCBA) depending on the assessed risk.[2][4] Work should be conducted in a chemical fume hood.[5] |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[6][7] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][7]
-
Avoidance: Avoid contact with skin, eyes, or clothing.[1] Prevent the formation of dust.[1][6] Do not eat, drink, or smoke in areas where the compound is handled.[3][7]
Accidental Release Measures:
-
In case of a spill, ensure adequate ventilation and wear appropriate PPE.[6]
-
For solid spills, sweep up and shovel the material into a suitable container for disposal, avoiding dust formation.[1][6]
-
Prevent the material from entering drains or waterways.[5]
Disposal:
-
Dispose of waste materials, including contaminated PPE and empty containers, in accordance with all applicable federal, state, and local regulations.[6][7] Waste should be disposed of at an approved waste disposal plant.[5]
Experimental Protocol: General Handling of a Novel Compound
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment. Since the specific hazards of this compound are unknown, treat it as a potentially hazardous substance.
-
PPE Selection and Donning: Based on the risk assessment, select and put on the appropriate PPE as outlined in the table above. Ensure all PPE is in good condition and fits correctly.
-
Preparation: Work within a certified chemical fume hood. Prepare all necessary equipment and reagents before handling the compound.
-
Weighing and Transfer: When weighing or transferring the solid compound, use techniques that minimize dust generation, such as using a spatula and weighing paper within the fume hood.
-
In Solution: Once in solution, the risk of airborne dust is reduced, but appropriate skin and eye protection must still be worn.
-
Post-Experiment: After completing the experimental work, decontaminate all surfaces and equipment.
-
Doffing and Disposal: Remove PPE in the correct order to avoid cross-contamination. Dispose of all single-use PPE and contaminated materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when handling a chemical with an unknown hazard profile like this compound.
Caption: PPE selection workflow for handling chemicals with unknown hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
